Product packaging for Calcium phosphate(Cat. No.:CAS No. 10103-46-5)

Calcium phosphate

Cat. No.: B3421226
CAS No.: 10103-46-5
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
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Description

Calcium phosphate (CaP) is a family of minerals that constitute the primary inorganic component of biological hard tissues, making them a cornerstone material in biomedical research . With a composition and crystal structure closely mimicking the natural mineral of bone and teeth, our research-grade calcium phosphates exhibit exceptional bioactivity, osteoconductivity, and biodegradability . These materials directly support bone ingrowth and can induce osteogenic differentiation, a process known as osteoinductivity, by releasing calcium (Ca²⁺) and phosphate (PO₄³⁻) ions that activate key cellular signaling pathways such as ERK1/2 and PI3K/Akt in osteoblasts . Researchers utilize various forms of this compound, including Hydroxyapatite (HA) and Trithis compound (TCP) , selected for their distinct properties. HA (Ca/P ratio of 1.67) is highly stable and offers excellent osteoconductivity, while TCP (Ca/P ratio of 1.50) is more soluble and degrades faster, facilitating greater ion release and bone turnover . Biphasic this compound (BCP), a mixture of HA and β-TCP, allows for precise tuning of the resorption rate to match the pace of new bone formation . Key material properties such as surface roughness, porosity, and particle size are critically controlled in our products, as they directly influence protein adsorption, cell adhesion, and ultimately, the success of bone regeneration studies . The applications of this product in a research setting are extensive. It is widely investigated for bone defect repair, scaffolds in tissue engineering, coatings for metal implants to improve osseointegration, and as a carrier for controlled drug and gene delivery . In dentistry, it is applied in periodontal repair, alveolar ridge augmentation, and pulp capping . Furthermore, its functionality can be enhanced through the incorporation of ions like gallium (Ga³⁺) to impart antibacterial properties, expanding its utility in combating infections associated with implants . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH3O4P B3421226 Calcium phosphate CAS No. 10103-46-5

Properties

Key on ui mechanism of action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.

CAS No.

10103-46-5

Molecular Formula

CaH3O4P

Molecular Weight

138.07 g/mol

IUPAC Name

tricalcium;diphosphate

InChI

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

UUVBYOGFRMMMQL-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

OP(=O)(O)O.[Ca]

Color/Form

White amorphous powder
White, crystalline powder
Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C.
Rhombohedral crystals /Whitlockite/

density

2 to 3 at 68 °F (USCG, 1999)
3.14 g/cu cm

melting_point

450
1670 °C

physical_description

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
DryPowder;  OtherSolid
A white, odourless powder which is stable in ai

Related CAS

12167-74-7 (tri-calcium salt)
21063-37-6 (monetite)
7757-93-9 (CaHPO4)
10103-46-5 (Parent)

solubility

7.7g/L
Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in alcohol and acetic acid;  sol in dilute hydrochloric acid, nitric acid
Solubility in cold water: 2 mg/100 cc
2.5 mg/100 g water at 25 °C

Origin of Product

United States

Crystallographic and Structural Elucidation of Calcium Phosphates

Influence of Ionic Substitutions on Calcium Phosphate (B84403) Crystal Structure

The fundamental crystalline structure relevant to many calcium phosphate applications is that of hydroxyapatite (B223615) (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂. HAp typically crystallizes in a hexagonal system (space group P6₃/m), characterized by lattice parameters of approximately a ≈ 9.4 Å and c ≈ 6.9 Å rsc.orgmdpi.commdpi.comiwaponline.comresearchgate.netrsc.org. This structure is highly versatile, readily accommodating isomorphic substitutions of both cations and anions, which significantly modify its properties.

Carbonate Substitution in Hydroxyapatite (Carbonate-HA)

Carbonate ions (CO₃²⁻) are integral components of biological apatites, such as those found in bone and teeth novapublishers.comnih.gov. Within the HAp lattice, carbonate ions can substitute for either hydroxyl (OH⁻) groups (termed Type A substitution) or phosphate (PO₄³⁻) groups (termed Type B substitution) nih.govmdpi.comresearchgate.netresearchgate.netcapes.gov.br.

  • Type A substitution , where CO₃²⁻ replaces OH⁻, generally results in an increase in the 'a' lattice parameter and a decrease in the 'c' lattice parameter nih.govresearchgate.net.
  • Type B substitution , where CO₃²⁻ replaces PO₄³⁻, typically leads to a decrease in the 'a' lattice parameter and an increase in the 'c' lattice parameter nih.govmdpi.com.
  • Magnesium, Strontium, and Zinc Incorporation Effects on this compound Lattices

    The substitution of divalent cations such as magnesium (Mg²⁺), strontium (Sr²⁺), and zinc (Zn²⁺) for calcium (Ca²⁺) in the HAp structure is a common strategy for tailoring material characteristics. These substitutions are influenced by the ionic radii and charges of the substituting ions relative to Ca²⁺.

  • Magnesium (Mg²⁺): With an ionic radius smaller than Ca²⁺ (Mg²⁺ ≈ 0.65-0.72 Å compared to Ca²⁺ ≈ 0.99-1.07 Å) researchgate.netresearchgate.netnih.govresearchgate.netcdnsciencepub.com, Mg²⁺ substitution typically leads to a reduction in the 'a' and 'c' lattice parameters and the unit cell volume researchgate.netaip.orgnih.govresearchgate.net. Mg²⁺ ions tend to preferentially occupy the Ca(I) crystallographic site researchgate.netelsevier.es.
  • Strontium (Sr²⁺): Being larger than Ca²⁺ (Sr²⁺ ≈ 1.12-1.25 Å) nih.govcdnsciencepub.com, Sr²⁺ substitution generally causes an increase in both 'a' and 'c' lattice parameters and the unit cell volume nih.govcore.ac.uk. Sr²⁺ ions often exhibit a preference for the Ca(II) site, particularly at higher substitution levels nih.govelsevier.es. Furthermore, Sr substitution can increase lattice disorder and lead to a reduction in hydroxyl (OH⁻) group content.
  • Zinc (Zn²⁺): With an ionic radius smaller than Ca²⁺ (Zn²⁺ ≈ 0.74-0.745 Å) researchgate.netpsu.educdnsciencepub.com, Zn²⁺ substitution typically results in a decrease in the 'a' and 'c' lattice parameters. However, some studies indicate an increase in the 'a' parameter at higher concentrations or under specific synthesis conditions researchgate.netpsu.edutandfonline.com. Zn²⁺ substitution can also diminish crystallinity researchgate.net, and its incorporation mechanism may be influenced by factors beyond ionic radius, such as electronic structure elsevier.es.
  • Table 2.2.2.1: Influence of Divalent Cation Substitution on HAp Lattice Parameters

    Ion Substituted Ionic Radius (Å) Typical Effect on 'a' Lattice Parameter Typical Effect on 'c' Lattice Parameter Preferred Ca Site References
    Mg²⁺ ~0.65-0.72 Decrease Decrease Ca(I) researchgate.netaip.orgnih.govresearchgate.net
    Sr²⁺ ~1.12-1.25 Increase Increase Ca(II) nih.govcore.ac.uk
    Zn²⁺ ~0.74-0.745 Decrease (often), can increase Decrease Ca(I) or Ca(II) researchgate.netpsu.edutandfonline.com

    Note: The observed changes in lattice parameters can vary depending on specific experimental conditions, the extent of substitution, and the synthesis methodology employed.

    Silicate and Fluoride (B91410) Ion Doping in this compound Structures

  • Silicate (Si⁴⁺): Silicate ions (SiO₄⁴⁻) commonly substitute for phosphate ions (PO₄³⁻) within the apatite lattice. This substitution typically leads to an expansion of the 'c' lattice parameter and a contraction of the 'a' lattice parameter.
  • Fluoride (F⁻): Fluoride ions (F⁻) can substitute for hydroxyl (OH⁻) groups in the HAp structure, forming fluorapatite (B74983) (FAp). FAp exhibits greater stability compared to HAp rsc.org. The lattice parameters of FAp are similar to those of HAp, with F⁻ occupying the channel positions typically occupied by OH⁻ rsc.org.
  • Crystallite Size, Morphology, and Anisotropy in this compound Research

    The synthesis method is a critical factor influencing the crystallite size, morphology, and resultant anisotropy of this compound materials rsc.orgmdpi.com. Hydroxyapatite crystals frequently display anisotropic growth habits, often appearing as plate-like, needle-like, or rod-like structures, with growth predominantly oriented along the c-axis novapublishers.comresearchgate.netresearchgate.netaip.org. This inherent anisotropy is modulated by various factors, including pH, temperature, reactant concentrations, and the presence of additives or templating agents novapublishers.comaip.orgrsc.orgmdpi.com.

  • Morphology: Advanced synthesis techniques, such as hydrothermal methods, can produce well-defined nanorods or whiskers with controlled aspect ratios novapublishers.comaip.org. The utilization of surfactants or templates can further refine particle size and morphology, aiming to replicate the anisotropic platelet-like crystals found in natural bone researchgate.netmdpi.compsu.edu.
  • Crystallite Size: Nanoparticles, often in the tens of nanometers range, are commonly synthesized using methods like wet chemical precipitation or hydrothermal synthesis aip.orgrsc.org. The precise size distribution and crystallinity are highly sensitive to variations in reaction parameters aip.orgrsc.orgmdpi.com.
  • Anisotropy: The inherent anisotropic nature of CaP crystals, particularly their elongated forms, is significant for their mechanical properties and biological interactions, influencing cellular uptake and osteoblast adhesion psu.edu. This anisotropy is intrinsically linked to the crystal growth direction, frequently along the c-axis novapublishers.comaip.org.
  • Thermodynamic Stability and Phase Diagrams of this compound Systems

    Calcium phosphates form a complex system comprising multiple phases that exhibit varying thermodynamic stabilities contingent upon conditions such as pH and temperature. Key phases include Hydroxyapatite (HAp), Octathis compound (OCP), Trithis compound (TCP – α and β), Dithis compound Dihydrate (DCPD), and Amorphous this compound (ACP) matec-conferences.orgnih.govmdpi.comnih.govelsevier.es.

  • Phase Diagram and Stability: Hydroxyapatite (HAp) is generally recognized as the most thermodynamically stable phase in neutral to alkaline aqueous solutions at ambient temperatures matec-conferences.orgnih.govmdpi.comiwaponline.com. At acidic pH (<4.0), DCPD demonstrates greater stability, while OCP and TCP represent intermediate, metastable phases nih.govtandfonline.com. The typical relative stability order under physiological conditions is often cited as HAp > TCP > OCP > DCPD nih.gov.
  • Phase Transformations: The precipitation of calcium phosphates frequently follows the Ostwald rule of stages, wherein less stable phases precipitate initially and subsequently transform into more stable ones core.ac.ukresearchgate.netcdnsciencepub.comnih.govmdpi.com. For example, ACP can transform into DCPD or OCP, which then undergo hydrolysis to form HAp core.ac.ukresearchgate.netcdnsciencepub.comnih.govmdpi.com. β-TCP undergoes a phase transition to α-TCP at elevated temperatures (approximately 1125 °C) mdpi.commdpi.com. These transformations are significantly influenced by solution chemistry, including pH, temperature, and the presence of specific ions or organic molecules researchgate.netcdnsciencepub.commdpi.com.
  • Table 2.4.1: Common this compound Phases and Their General Stability

    Phase Name Chemical Formula Ca/P Molar Ratio General pH Stability Range (in water) Relative Stability (at neutral pH)
    Hydroxyapatite (HAp) Ca₁₀(PO₄)₆(OH)₂ 1.67 ~6.5 - 12+ Most Stable
    Octathis compound (OCP) Ca₈(HPO₄)₂(PO₄)₄ · 5H₂O 1.33 ~4.0 - 7.0 Metastable (precursor to HAp)
    Trithis compound (TCP) Ca₃(PO₄)₂ 1.50 Variable (β-TCP stable at RT) Metastable
    Dithis compound Dihydrate (DCPD) CaHPO₄ · 2H₂O 1.00 < ~4.0 Least Stable (acidic conditions)
    Amorphous this compound (ACP) Variable (e.g., Ca₉(PO₄)₆ · xH₂O) ~1.18 - 2.50 Variable Metastable (precursor)
    Monothis compound Ca(H₂PO₄)₂ · H₂O 0.50 Highly Acidic Least Stable

    Note: Stability ranges are approximate and can be influenced by temperature, ionic strength, and the presence of other ions.


    Compound Name List:

  • This compound
  • Hydroxyapatite (HAp)
  • Carbonate-HA (CHA)
  • Magnesium-substituted Hydroxyapatite (Mg-HA)
  • Strontium-substituted Hydroxyapatite (Sr-HA)
  • Zinc-substituted Hydroxyapatite (Zn-HA)
  • Fluorapatite (FAp)
  • Octathis compound (OCP)
  • Trithis compound (TCP)
  • Dithis compound Dihydrate (DCPD)
  • Dithis compound Anhydrous (DCPA)
  • Amorphous this compound (ACP)
  • Monothis compound
  • Advanced Synthesis Methodologies and Morphological Control of Calcium Phosphates

    Precipitation Methods for Tailored Calcium Phosphate (B84403) Architectures

    Precipitation methods, particularly wet chemical precipitation, remain a cornerstone for synthesizing calcium phosphate nanomaterials due to their cost-effectiveness and versatility. By carefully controlling reaction parameters, a wide array of CaP phases and morphologies can be achieved.

    The formation of this compound crystals is a complex process governed by nucleation and crystal growth kinetics. Understanding and controlling these processes allows for the directed synthesis of specific CaP phases with desired morphologies.

    High-Temperature Synthesis: Methods involving elevated temperatures, such as those used in the synthesis of nanorods and nanowires, demonstrate the impact of kinetic control. For instance, injecting tetrabutylammonium (B224687) phosphate into an oleic acid solution of calcium oleate (B1233923) at temperatures between 200–330 °C, with controlled nucleation-growth kinetics, yields nanorods and nanowires nih.govacs.orgresearchgate.net. The calcium to phosphate molar ratio is a key parameter; a ratio of 2:1 typically results in nanorods, while increasing the temperature further promotes the formation of more anisotropic nanowires nih.govacs.orgresearchgate.net. Reaction time also plays a role, as the length of these nanostructures increases with time until a maximum is reached, after which the length distribution broadens acs.org.

    Solvothermal Synthesis: This method involves heating precursors in a sealed autoclave, allowing for greater control over reaction conditions such as temperature, pressure, reaction time, precursor concentration, solvent, and the presence of additives or catalysts mdpi.com. These parameters collectively influence the resulting structure, morphology, and properties of the synthesized CaPs. Higher temperatures and pressures generally accelerate crystal growth, leading to larger particles with enhanced crystallinity mdpi.com.

    Kinetic Effects in Nucleation: Research has shown that kinetic factors, such as the rate of precursor addition, can lead to counterintuitive crystallization outcomes. For example, varying the calcium addition rate in near-physiological pH conditions can determine the final precipitated solid phase. Slow addition rates may favor the formation of dithis compound dihydrate (DCPD), a less stable polymorph, while fast addition rates can lead to the thermodynamically more stable poorly crystalline hydroxyapatite (B223615) (PC-HA) acs.org. Intermediate addition rates often result in a mixture of phases acs.org.

    The pH of the reaction medium is a critical factor that dictates the solubility of calcium and phosphate ions and, consequently, the phase composition and morphology of the precipitated calcium phosphates.

    Phase Formation and Morphology: Different pH values promote the formation of distinct CaP phases with characteristic morphologies. At acidic pH values (e.g., pH 5), plate-like brushite (dithis compound dihydrate, DCPD) crystals are often observed diva-portal.orgscielo.brnih.gov. As the pH increases towards neutral or slightly alkaline conditions (e.g., pH 7-12), hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂) typically forms, often as nano-sized particles nih.govscielo.br. At pH 6.5, brushite can exhibit tabular and platy crystals, whereas at pH 8.5, needle-like brushite is predominant nih.gov. For HAp, increasing temperature at pH 10.0 tends to yield needle-like particles, and HAp formed at pH 8.5 can have longer needles compared to those at pH 10.0 nih.gov.

    Templated Precipitation: The use of templates in conjunction with pH control can further refine morphological outcomes. For instance, poly(ethylene imine) (PEI) as a template can direct the formation of spherical CaP/polymer hybrid particles at pH values above 8 acs.org. At lower pH values, larger particles are formed via heterogeneous nucleation and growth on polymer-modified surfaces acs.org. Similarly, using templates like poly(ethylene oxide)-block-poly(methacrylic acid) (PEO-b-PMAA) copolymer can lead to different structures based on pH: at pH 4, hybrid nanofilaments are formed, while at pH 9, a fractal induced growth morphology is observed worldscientific.com.

    Biomimetic and Template-Assisted Synthesis of Hierarchical this compound Structures

    Biomimetic approaches and template-assisted synthesis aim to replicate the intricate hierarchical structures found in natural bone and teeth, leveraging organic molecules or pre-defined scaffolds to guide CaP mineralization.

    Polymers can serve as scaffolds or structure-directing agents to control the mineralization of calcium phosphates, influencing their morphology, crystallinity, and organization.

    Polymer Composites as Scaffolds: Polymer composites, such as those made from cellulose (B213188) derivatives (ethylcellulose, hydroxypropylcellulose) and poly(acrylic acid) (PAA), can act as scaffolding media for CaP deposition acs.org. The incorporated CaP can exist as amorphous this compound, hydroxyapatite, or complexes with the polymer, retaining the chiral nematic organization of the original polymer matrix acs.org.

    Functionalized Polymers: Polymers with specific functional groups, like carboxyl groups, can significantly influence CaP nucleation and oriented growth. Two-dimensional polymers functionalized with a controllable density of carboxyl groups, prepared via the Langmuir-Blodgett method, have demonstrated that the density of these groups plays a determining role in controlling CaP nucleation and oriented growth rsc.org. Similarly, poly(ethylene imine) (PEI) has been used as a template for the controlled mineralization of this compound, leading to spherical hybrid particles acs.org.

    Self-assembly processes, often inspired by biomineralization, enable the spontaneous organization of CaP nanoparticles into more complex architectures.

    Amino Acid-Induced Self-Assembly: The presence of dissolved amino acids and dipeptides can induce the self-assembly of this compound nanoparticles into hollow spheres with diameters around 200–300 nm researchgate.net. This process is thought to involve the self-assembly of pre-formed CaP nanoparticles around amino acid-rich domains in solution researchgate.net.

    Block Copolypeptide Templating: Block copolypeptides, such as polylysine (B1216035) and polyleucine-based ones, can act as templates for forming self-assembled this compound nanocomposites researchgate.net. These methods allow for the simultaneous formation of the polypeptide gel and the inorganic phase, yielding nanocomposites with high inorganic content and a morphology similar to the mineral phase of natural bone, such as carbonated hydroxyapatite with an elongated plate-like structure researchgate.net.

    Polyelectrolyte Templating: The use of oppositely charged polyelectrolytes, like poly(diallyldimethylammonium chloride) (PDADMAC) and poly(acrylate sodium) (PAS), as dual templates can lead to the formation of this compound hybrid nanoparticles (CaP-HNPs) through self-assembly nih.gov. These CaP-HNPs typically exhibit spherical morphology with narrow size distribution and good colloidal stability nih.gov.

    The synthesis of CaP nanoparticles and nanorods with controlled dimensions is a key area of research, enabling their use in applications requiring high surface area and specific geometries.

    High-Temperature Synthesis of Nanorods/Nanowires: As previously mentioned, high-temperature methods (200–330 °C) involving specific precursors and solvents are effective for producing CaP nanorods and nanowires with controlled lengths (2–5 nm diameter, 10–1000 nm length) acs.orgresearchgate.net. The Ca:P molar ratio and temperature are critical for controlling the aspect ratio acs.orgresearchgate.net.

    Sol-Gel Synthesis: The sol-gel method is a versatile approach for producing nanosized HAp particles mdpi.comrsc.org. It typically involves the reaction of calcium and phosphate precursors in an organic solvent, often at relatively low synthesis temperatures, offering simplicity and homogeneous product composition nih.govmdpi.com.

    Microwave-Assisted and Hydrothermal Synthesis: Microwave-assisted synthesis offers rapid heating and improved homogeneity, reducing synthesis times and enabling structure control numberanalytics.comscienceopen.com. Hydrothermal synthesis, often conducted at high temperatures and pressures in aqueous solutions, allows for the production of CaP ceramics with tailored morphologies and crystallinity numberanalytics.com. The use of biosurfactants, such as L-rhamnose monohydrate, in hydrothermal processes can further control the size and shape of biphasic CaP particles, yielding mixtures of β-trithis compound and hydroxyapatite mdpi.com.

    Table 1: Effect of pH on this compound Phase and Morphology

    pH Range/ValueThis compound Phase(s)MorphologyTemplate/Method UsedReference
    4Amorphous CaPHybrid nanofilamentsPEO-b-PMAA copolymer worldscientific.com
    5Brushite (DCPD)Plate-like particlesWet precipitation scielo.br
    6.0Not specifiedOpaque gelatinous precipitateMaturation for 48h diva-portal.org
    6.5Brushite (DCPD)Tabular and platy crystalsWet precipitation nih.gov
    7-8DCPD, PC-HA, or mixtureVaries with addition rate (slow: DCPD, fast: PC-HA)Titration, controlled precursor addition acs.org
    7.4DCPDPlate, needle, or rodNot specified (tuned by NH₃·H₂O, HCl, or CH₃COOH) researchgate.net
    8.5Brushite (DCPD), HApNeedle-like (Brushite); Longer needles (HAp)Wet precipitation nih.gov
    9Amorphous CaPFractal induced growth morphologyPEO-b-PMAA copolymer worldscientific.com
    10.0HApNeedle-like particlesWet precipitation nih.gov
    7-12Nano-HApNanoparticlesWet precipitation scielo.br
    > 8CaP/Polymer HybridSpherical particlesPEI template acs.org
    Neutral-BasicHApNot specified (formed from ACP precursor)Precipitation nih.gov

    Table 2: Influence of Synthesis Parameters on this compound Nanostructures

    Synthesis MethodKey ParametersResulting Nanostructures/MorphologiesKey References
    High-Temperature SynthesisTemperature (200–330 °C), Ca:P molar ratio (e.g., 2:1), reaction time, solventNanorods, Nanowires (increasing temperature leads to more anisotropic nanowires) nih.govacs.orgresearchgate.net
    Solvothermal SynthesisTemperature, pressure, reaction time, precursor concentration, solvent, additives, catalystsControlled size, morphology, and composition. Higher T/P promote faster growth and larger particles. mdpi.com
    Polymer-Assisted MineralizationPolymer type (e.g., PEO-b-PMAA, PEI, Chitosan (B1678972), Polypeptides), carboxyl group densityHybrid nanofilaments, fractal morphology, spherical particles, nanocomposites with plate-like morphology, controlled nucleation and oriented growth. acs.orgworldscientific.comacs.orgrsc.orgresearchgate.netbeilstein-journals.orgresearchgate.net
    Self-AssemblyInducers/Templates (e.g., amino acids, polypeptides, polyelectrolytes)Hollow spheres (200–300 nm), nanocomposites (e.g., carbonated HAp with plate-like morphology), spherical hybrid nanoparticles. researchgate.netresearchgate.netnih.gov
    Microwave-Assisted SynthesisMicrowave parameters (temperature, time), solvent compositionRapid heating, improved homogeneity, reduced synthesis time, structure-controlled nanomaterials, mesoporosity. numberanalytics.comscienceopen.com
    Hydrothermal SynthesisTemperature, pressure, solvent, biosurfactants (e.g., L-rhamnose monohydrate)Tailored morphologies and crystallinity, controlled size and shape, mixture of β-TCP and HAp. numberanalytics.commdpi.com
    Sol-Gel SynthesisCalcium/phosphate precursors, solvent (e.g., ethanol/water), pH (e.g., 11)Nanosized HAp particles, simple, versatile, low-temperature, homogeneous product composition. nih.govmdpi.comrsc.org
    Layer-by-Layer (LbL) TemplatingTerminal layer composition (e.g., PLL, ChS, PhV), supersaturation thresholdUniform coatings of OCP and possibly HAp, controlled nucleation and oriented growth influenced by terminal layer composition. researchgate.net

    List of this compound Compounds Mentioned:

    Amorphous this compound (ACP)

    Brushite (DCPD)

    this compound (CaP)

    this compound hybrid nanoparticles (CaP-HNPs)

    Carbonated hydroxyapatite (CDHA)

    Dithis compound dihydrate (DCPD)

    Dithis compound anhydrous (DCPA)

    Hydroxyapatite (HAp)

    Monetite (DCPA)

    Octathis compound (OCP)

    Poorly crystalline hydroxyapatite (PC-HA)

    Trithis compound (TCP) (β-TCP)

    Surface Chemistry and Interfacial Phenomena of Calcium Phosphates

    Surface Energetics and Wettability of Calcium Phosphate (B84403) Materials

    The surface energy of a material governs its interaction with liquids, influencing phenomena such as protein adsorption and cell adhesion. scribd.com Wettability, often quantified by the contact angle of a liquid on the material's surface, is a direct manifestation of this surface energy.

    Generally, a lower contact angle indicates a more hydrophilic surface, which is often favorable for biological interactions. For instance, hydroxyapatite (B223615) (HA) coatings can significantly reduce the contact angle of titanium surfaces, enhancing their wettability. nih.gov Studies have shown that the contact angle for novel HA-coated titanium discs can be as low as 28.70°, compared to over 94° for uncoated titanium. nih.gov This increased hydrophilicity can facilitate the adhesion of biomolecules. nih.gov

    The surface energy of calcium phosphates is composed of both dispersive and polar components. An increase in the polar component can lead to higher total surface energy and a more hydrophilic character. mdpi.com Different phases of calcium phosphate exhibit distinct surface energetic profiles. For example, the interfacial energy of octathis compound (OCP) in contact with water is notably smaller than that of hydroxyapatite (HA), which has implications for their crystallization behavior. acs.org

    The table below summarizes the surface energy and contact angle for various this compound materials as reported in the literature.

    MaterialTest LiquidContact Angle (°)Surface Free Energy (mJ/m²)Dispersive Component (mJ/m²)Polar Component (mJ/m²)
    Hydroxyapatite (HA) Coating (1h deposition)Water~5652--
    Hydroxyapatite (HA) Coating (3h deposition)Water40.257.17-17.66
    Ag/HAP CoatingSBF Solution35.03 ± 8.07---
    Ag/HAP/Lig CoatingSBF Solution39.19 ± 1.21---
    β-Trithis compound (β-TCP)-----
    Octathis compound (OCP)Water-Lower than HA--

    Note: The data presented is compiled from multiple sources and experimental conditions may vary. mdpi.comacs.orgresearchgate.net

    Adsorption and Desorption Kinetics on this compound Surfaces

    The adsorption and desorption of molecules on this compound surfaces are dynamic processes crucial for their biological and chemical functionality. The kinetics of these processes are influenced by the nature of the adsorbent, the adsorbate, and the surrounding solution. researchgate.netresearchgate.net

    For instance, the adsorption of phosphoserine on calcium-deficient hydroxyapatite is a very fast process, while the release kinetics are relatively slow. researchgate.net The adsorption rate can reach approximately 70%, with a release rate not exceeding 12%. researchgate.net The chemical composition of the solution significantly impacts these kinetics; phosphate ions can favor the release of amino acids, whereas calcium ions can inhibit it. researchgate.net

    Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium of adsorption. noaa.govdeswater.com These models help to understand the capacity and mechanism of adsorption, which can range from ion-exchange processes in dilute solutions to more reactive interactions in concentrated solutions. researchgate.netresearchgate.net

    Protein adsorption is a critical initial event when a biomaterial is introduced into a biological environment, influencing subsequent cellular responses. nih.govnih.gov The surface properties of calcium phosphates, including their chemistry, topography, and wettability, are decisive factors in protein adsorption. nih.govnih.gov

    The interaction between proteins and this compound surfaces is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The surface of calcium phosphates possesses both positively charged calcium sites and negatively charged phosphate sites, which can interact with charged and polar functional groups on proteins. researchgate.net For example, acidic proteins are primarily adsorbed to the calcium sites, while basic proteins are adsorbed to the phosphate sites. researchgate.net

    The structure and conformation of proteins can change upon adsorption, which can affect their biological activity. nih.gov For instance, studies have shown a greater loss of beta-sheet structure in adsorbed fibronectin on this compound coatings compared to other surfaces. nih.gov The atomic morphology of the hydroxyapatite surface, such as its concave and convex structures, plays a significant role in enhancing protein interaction. nih.gov

    The following table provides a summary of research findings on the adsorption of different proteins onto various this compound materials.

    ProteinThis compound MaterialKey Research Findings
    Bovine Serum Albumin (BSA)Hydroxyapatite (HAp)The amount of adsorbed BSA increases with higher heat treatment of HAp due to the formation of β-TCP and subsequent ion dissolution. acs.org
    Myoglobin (MGB)Hydroxyapatite (HAp)The amount of adsorbed MGB decreases with increasing synthesis temperature of HAp, which corresponds to a decrease in pore volume. scientific.net
    Lysozyme (LSZ)Hydroxyapatite (HAp)Similar to BSA, the adsorption of LSZ increases with higher heat treatment of HAp. acs.org
    FibronectinCalcium-Phosphate (Ca-P) CoatingsAdsorption of fibronectin leads to a significant loss of its beta-sheet structure. nih.gov The presence of fibronectin slows the release of phosphate from the coating. nih.gov
    AlbuminCalcium-Phosphate (Ca-P) CoatingsAlbumin's structure is more stable upon adsorption on Ca-P coatings compared to fibronectin. nih.gov The presence of albumin results in a faster release of phosphate compared to fibronectin. nih.gov
    Transforming growth factor-beta1 (TGF-β1)Biphasic Calcium-Phosphate (BCP)Porous BCP shows a high ability to adsorb proteins, with a notable increase in TGF-β1 adsorption over time in vivo. nih.gov

    Ion exchange is a fundamental process at the interface between this compound and an aqueous solution, where ions from the solid lattice are exchanged with ions from the solution. nih.govtandfonline.com This phenomenon is particularly important for the biological behavior of calcium phosphates, as it can alter their surface chemistry and influence interactions with biological entities.

    The structure of hydroxyapatite allows for the substitution of its constituent ions (Ca²⁺, PO₄³⁻, OH⁻) with a variety of other ions. acs.orgnih.gov For example, Ca²⁺ can be replaced by cations such as Mg²⁺, Sr²⁺, and Na⁺, while PO₄³⁻ can be substituted by CO₃²⁻ or SiO₄⁴⁻, and OH⁻ can be replaced by F⁻. nih.govnih.goveco-vector.comresearchgate.netnih.govresearchgate.net

    The exchange of Mg²⁺ with Ca²⁺ in magnesium-calcium hydroxyapatite solid solutions can occur through the dissolution of the surface layer and recrystallization of a new hydroxyapatite layer. researchgate.net This process is promoted by higher Ca²⁺ concentration, increased temperature, and lower pH. researchgate.net Similarly, lanthanide ions can be incorporated into the hydroxyapatite structure through an ion exchange process with Ca²⁺, which is driven by both enthalpy and entropy. acs.orgacs.org

    Studies have shown that polyanions and polycations can adsorb to hydroxyapatite surfaces via ionic exchange, displacing phosphate or both phosphate and calcium ions, respectively. nih.govtandfonline.com

    Surface Functionalization Strategies for Enhanced this compound Reactivity

    To improve the performance of this compound materials for specific applications, their surfaces can be modified or functionalized. These strategies aim to enhance properties such as bioactivity, drug delivery capabilities, and interfacial adhesion with other materials.

    Surface functionalization can be achieved through various chemical and physical methods. Chemical modifications often involve the introduction of specific functional groups onto the surface. For instance, the introduction of oxygen-containing functional groups like -OH and -COOH on a polymer surface can significantly enhance the nucleation of this compound. nih.govacs.org

    Covalent grafting involves the attachment of molecules, typically polymers, to the surface of calcium phosphates through stable covalent bonds. This method is preferred over simple adsorption as it creates a more stable attachment. mdpi.com

    One common approach is to first coat the this compound nanoparticles with a silica shell, which can then be functionalized with groups like azides or alkynes. mdpi.comresearchgate.netsemanticscholar.org These groups can then be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach proteins or other molecules. mdpi.comresearchgate.netsemanticscholar.org This technique allows for the attachment of hundreds to thousands of molecules per nanoparticle. mdpi.comresearchgate.net

    Polymers can also be grafted onto hydroxyapatite surfaces through ring-opening polymerization. rsc.org For example, L-lactide has been grafted to hydroxyapatite to improve its dispersion in a poly(L-lactide) matrix. rsc.org Similarly, polymers containing phosphonic acid groups have been grafted onto hydroxyapatite nanocrystals to improve their colloidal stability. researchgate.net The functionalization of polyolefins with acrylic acid has also been used to create grafted polymers that act as compatibilizers in composites with hydroxyapatite. tandfonline.com

    The topography of a material's surface at the micro- and nanoscale can have a profound impact on its interaction with the biological environment. Surface texturing and topographical modification of calcium phosphates are strategies employed to control these interactions.

    The nanostructure of this compound surfaces can strongly influence protein adsorption, in some cases being more important than the surface chemistry itself. nih.gov Different fabrication methods can be used to create calcium phosphates with varying surface structures. For example, biphasic calcium-phosphate ceramics with different surface structures can be fabricated by pressing and H₂O₂ foaming methods. nih.gov

    Micro-arc oxidation (MAO) is a technique that can be used to create well-adhering and porous this compound coatings on titanium substrates. mdpi.com The microstructure of these coatings, including pore size and uniformity, can be controlled by adjusting the process parameters, such as the addition of TiO₂ nanoparticles to the electrolyte. mdpi.com Increasing the concentration of these nanoparticles can lead to smaller pore sizes and a denser coating. mdpi.com

    Surface preparation techniques, such as sandblasting, can create micro-porosities and increase surface roughness and wettability, which can influence the subsequent formation and characteristics of this compound coatings. nih.gov

    Interfacial Interactions of Calcium Phosphates with Biological Macromolecules and Fluids

    The interaction of this compound materials with biological environments is a dynamic and complex process governed by their surface chemistry. When implanted or introduced into a biological system, the this compound surface immediately interacts with physiological fluids, leading to a cascade of events including ionic exchange, dissolution, and reprecipitation. nih.gov These physicochemical phenomena are influenced by the specific type of this compound, its crystallinity, and the composition of the surrounding biological medium, which is a multi-component system of ions and proteins. nih.gov

    The surface of calcium phosphates sustains a continuous process of dissolution and reprecipitation when in contact with supersaturated biological fluids. nih.gov This involves ionic transfers from the solid material to the fluid, primarily involving calcium, phosphate, and carbonate ions, which are constituents of both the biomaterial and the biological fluid. nih.govumass.edu The surface reactivity also dictates the adsorption of biological macromolecules. Cell-biomaterial interactions are highly dependent on surface characteristics such as chemistry and topography, which in turn determine the dynamics of ionic exchange and protein adsorption. nih.gov

    Proteins are a major component of biological fluids and their adsorption onto the this compound surface is a critical event that mediates subsequent cellular responses. The nature of the ions on the hydroxyapatite surface provides a framework for the selective binding of biomolecules. wikipedia.org For instance, the positively charged calcium sites (C-sites) can engage in metal affinity interactions with phosphate or carboxyl groups on proteins, while the negatively charged phosphate sites (P-sites) can undergo cation exchange with positively charged groups on biomolecules. wikipedia.org The incorporation of specific ions like magnesium (Mg²⁺) or fluoride (B91410) (F⁻) into the apatite structure can significantly enhance protein adsorption and subsequent cell binding and proliferation. mdpi.com For example, replacing hydroxyl groups with fluoride has been shown to increase the material's crystallinity and resistance to acid dissolution, while also promoting protein adsorption and cell-material binding. mdpi.com

    The interaction is not limited to proteins. Calcium phosphates are known to be efficient carriers for various biomolecules, including nucleic acids, peptides, and antibodies, facilitating their transport into cells. nih.gov This capability stems from their ability to bind these molecules through surface functionalization or incorporation, offering protection and targeted delivery. nih.gov

    Table 1: Influence of Ionic Substitution in Hydroxyapatite on Biological Interactions This table illustrates how the incorporation of different ions into the hydroxyapatite (HAp) lattice can modify its interaction with biological macromolecules and cells.

    Ion Substitute Effect on HAp Structure Impact on Biological Interactions
    Magnesium (Mg²⁺) Induces lattice distortion; can facilitate transformation to the more soluble β-trithis compound (β-TCP) phase. mdpi.com Enhances interactions between the material and cells, promoting new tissue formation. mdpi.com
    Strontium (Sr²⁺) Incorporates into the structure, linked to bone's response to osteoporosis. mdpi.com Promotes new bone formation while reducing bone resorption. mdpi.com
    Fluoride (F⁻) Replaces OH⁻ groups, increasing crystallinity and organization of the apatite structure. mdpi.com Enhances protein adsorption and increases binding between cells and the material; improves resistance to acidic dissolution. mdpi.com
    Carbonate (CO₃²⁻) Increases the biodegradability of calcium-deficient hydroxyapatite (CDHA) and HAp. elsevier.es Affects the rate of material resorption and interaction with host tissue. elsevier.es

    Zeta Potential and Surface Charge Characteristics of this compound Particles

    The surface charge of this compound particles is a critical parameter that governs their stability in colloidal suspensions and their interactions with charged biological molecules and cell membranes. This charge is quantified by the zeta potential, which is the electric potential at the slipping plane of a particle in a solution. The magnitude and sign of the zeta potential indicate the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

    The surface charge of calcium phosphates, particularly hydroxyapatite (HAp), is highly sensitive to the pH of the surrounding medium. nih.gov The point of zero charge (PZC) for HAp is at a pH of approximately 7.3. nih.gov Below this pH, the surface accumulates a positive charge, while above it, the surface becomes negatively charged. nih.gov First-principles calculations have shown that different crystallographic surfaces of HAp can exhibit different charge states even at the same pH; for instance, in a neutral aqueous solution, the {0001} surface is predicted to be negatively charged, whereas the Ca-rich {1010} surface is positive. rsc.org

    The composition of the electrolyte solution also significantly impacts the surface charge. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) have a strong affinity for the hydroxyapatite surface and their adsorption can cause a notable increase in the external zeta potential, making it less negative. acs.org For example, the external zeta potential of porous hydroxyapatite was observed to increase from approximately -23 mV to around -10 mV in the presence of these divalent cations. acs.org Conversely, negatively charged ions, such as phosphate species, tend to adsorb and make the zeta potential more negative. nih.gov

    Surface modifications can be used to deliberately alter the zeta potential of this compound nanoparticles. Modifying HAp nanoparticles with 12-aminododecanoic acid can impart a strong positive zeta potential of +48.6 mV in a PBS solution at pH 7.4. nih.gov In contrast, untreated HAp nanoparticles or those modified with dodecanedioic acid exhibit negative zeta potentials of -11.7 mV and -28.3 mV, respectively, under the same conditions. nih.gov This ability to tune the surface charge is crucial for biomedical applications, as positively charged HAp nanoparticles have been shown to be more readily taken up by cells, which have a negatively charged membrane. nih.gov

    Table 2: Zeta Potential of this compound Nanoparticles Under Various Conditions This table provides examples of measured zeta potential values for different this compound particles, highlighting the influence of surface modification and the surrounding medium.

    This compound Type Medium / Conditions Zeta Potential (mV)
    Untreated Hydroxyapatite (HAp) Nanoparticles PBS solution, pH 7.4 -11.7 ± 0.7 nih.gov
    HAp modified with dodecanedioic acid PBS solution, pH 7.4 -28.3 ± 3.9 nih.gov
    HAp modified with dodecanoic acid PBS solution, pH 7.4 -11.4 ± 2.5 nih.gov
    HAp modified with 12-aminododecanoic acid PBS solution, pH 7.4 +48.6 ± 5.2 nih.gov
    Porous Hydroxyapatite KCl electrolyte ~ -23 acs.org
    Porous Hydroxyapatite Ca²⁺ or Mg²⁺ electrolyte ~ -10 acs.org
    Citrate-stabilized Amorphous this compound (Cit-ACP-25) pH 3 ~ -5 mdpi.com
    Citrate-stabilized Amorphous this compound (Cit-ACP-25) pH 11 ~ -10 mdpi.com

    Biomineralization Mechanisms Involving Calcium Phosphates

    Biological Control over Calcium Phosphate (B84403) Formation in Hard Tissues

    The formation of hard tissues such as bone and teeth is not a simple precipitation of minerals. Instead, it is a cell-mediated process where the deposition of calcium phosphate is meticulously controlled. This biological regulation ensures that mineralization occurs at the right time and place, and that the resulting mineralized tissue has the appropriate structure and properties for its function. Key to this control are the organic matrix components, particularly proteins, and specialized cellular structures that orchestrate the nucleation and growth of this compound crystals.

    The organic matrix of bone, dentin, and cementum is primarily composed of type I collagen, which provides a scaffold for mineralization. nih.gov The specific stereochemistry of collagen polypeptides is thought to play a direct role in binding calcium and phosphate ions, thereby initiating the nucleation of apatite crystals within the hole and overlap regions of the collagen fibrils. nih.gov This templated nucleation is fundamental to the organized deposition of mineral in these tissues.

    Beyond the structural role of collagen, a diverse group of non-collagenous proteins (NCPs) actively regulates the mineralization process. bohrium.com These proteins can act as both promoters and inhibitors of crystal formation, controlling where and how much mineral is deposited. bohrium.com Their functions are complex and often depend on their specific location and the surrounding biochemical environment.

    Some NCPs, such as bone sialoprotein (BSP) and dentin matrix protein 1 (DMP1), are considered nucleators of hydroxyapatite (B223615). rsc.org Conversely, proteins like osteopontin (B1167477) (OPN) are generally viewed as inhibitors of calcification, binding to the growing faces of mineral crystals to regulate their size. ahajournals.org The interaction between these proteins and the mineral phase is often electrostatic in nature, depending on the high negative charge density of these acidic proteins. ahajournals.org

    Table 1: Key Non-Collagenous Proteins in this compound Biomineralization

    ProteinPrimary Function in MineralizationMechanism of Action
    Bone Sialoprotein (BSP) Nucleator/PromoterMay initiate intrafibrillar collagen mineralization. nih.gov
    Dentin Matrix Protein 1 (DMP1) Nucleator/PromoterActs as a protein nucleator of hydroxyapatite. rsc.org
    Osteopontin (OPN) InhibitorBinds to growing crystal faces, modulating nucleation and crystal growth. ahajournals.orgoaepublish.com
    Osteocalcin (B1147995) (OC) RegulatorHas a strong affinity for hydroxyapatite and regulates bone mineralization. oaepublish.com
    Fetuin-A InhibitorPrevents amorphous this compound precipitation in solution, allowing mineral infiltration into collagen fibrils. researchgate.net

    A crucial mechanism for initiating mineralization in bone and cartilage involves matrix vesicles (MVs). These are small, membrane-bound vesicles secreted by cells like osteoblasts. wikipedia.orgfrontiersin.org MVs create a protected microenvironment where calcium and phosphate ions can accumulate to concentrations that facilitate the initial nucleation of this compound crystals. wikipedia.orgdentalreach.today This process is considered a primary mineralization event. wikipedia.org

    Inside the MVs, calcium and phosphate ions first form an unstable, non-crystalline phase known as amorphous this compound (ACP). nih.govresearchgate.net ACP is believed to be a precursor to the more stable crystalline hydroxyapatite. researchgate.netresearchgate.net The formation of ACP within vesicles allows for the transport and controlled deposition of mineral precursors. nih.gov

    The accumulation of calcium and phosphate within MVs is an active process involving various membrane transporters and enzymes. frontiersin.org Once a critical concentration is reached, ACP precipitates. These ACP particles can then transform into crystalline hydroxyapatite. researchgate.net The growing crystals eventually rupture the vesicle membrane and are deposited into the extracellular matrix, where they can continue to grow and mineralize the surrounding collagen fibrils. wikipedia.orgnih.gov This vesicle-mediated pathway highlights the direct and active role of cells in initiating and controlling the early stages of hard tissue formation.

    In Vitro Models for Studying this compound Biomineralization

    To investigate the complex processes of biomineralization outside of a living organism, researchers utilize various in vitro models. These models aim to replicate specific aspects of the biological environment to study the mechanisms of this compound nucleation and growth under controlled conditions.

    One of the most common acellular models involves the use of Simulated Body Fluid (SBF) . SBF is a solution with ion concentrations, pH, and temperature designed to mimic human blood plasma. rsc.orgnih.gov Materials are immersed in SBF to assess their ability to form a layer of bone-like apatite on their surface, which is considered an indicator of their potential bioactivity in vivo. bohrium.comnih.gov While useful for screening materials, SBF is a simplified model that lacks the organic components and cellular activities of the true biological environment. bohrium.com

    Cell culture systems provide a more biologically relevant model for studying mineralization. researchgate.net Osteoblasts, the bone-forming cells, can be cultured in vitro and induced to form a mineralized matrix. nih.govnih.gov These cultures allow for the investigation of cellular processes, gene expression, and the roles of specific proteins in mineralization. nih.govmdpi.com Common cell sources include primary osteoblasts isolated from animal tissues (e.g., fetal rat calvaria) and established osteoblast-like cell lines (e.g., MC3T3-E1, SaOs-2). nih.govecmjournal.org Mineralization in these cultures is often induced by supplementing the culture medium with ascorbic acid and a phosphate source like β-glycerophosphate. mdpi.comecmjournal.org

    Hydrogel-based systems are also employed to mimic the extracellular matrix. These models can be used to study the diffusion of ions and the influence of the matrix on crystal formation in a more controlled, three-dimensional environment.

    Pathological this compound Formation: Mechanisms of Ectopic Calcification (e.g., Vascular Calcification Research)

    While the formation of this compound is essential for skeletal health, its deposition in soft tissues, known as ectopic calcification, is a pathological process with severe clinical consequences. nih.gov Vascular calcification, the deposition of this compound crystals in blood vessels, is a prime example and a significant contributor to cardiovascular disease. nih.govnih.gov

    Once thought to be a passive process of mineral precipitation, it is now understood that vascular calcification is a highly regulated, cell-mediated event similar in many ways to bone formation. frontiersin.org It involves the deposition of this compound, primarily in the form of hydroxyapatite. nih.govnih.gov

    Several mechanisms contribute to this pathological mineralization:

    Cellular Phenotypic Changes: Vascular smooth muscle cells (VSMCs) can undergo a transformation into osteoblast-like cells. ahajournals.org This change is induced by factors such as high phosphate levels, oxidative stress, and certain inflammatory signals. ahajournals.org

    Imbalance of Inhibitors and Promoters: A key factor in preventing ectopic calcification is the presence of circulating and locally produced inhibitors. researchgate.net Proteins like fetuin-A, matrix Gla protein (MGP), and pyrophosphate (PPi) normally prevent the formation and growth of this compound crystals in soft tissues. nih.govfrontiersin.org A decrease in these inhibitors or an increase in pro-calcific factors can tip the balance towards mineralization. amsterdamumc.nl

    Role of Phosphate: Elevated phosphate levels (hyperphosphatemia), a common condition in chronic kidney disease, are a major inducer of vascular calcification. nih.gov High phosphate not only increases the chemical driving force for precipitation but also actively signals VSMCs to differentiate into a mineralizing phenotype. ahajournals.orgnih.gov

    Vesicle-Mediated Deposition: Similar to bone formation, matrix vesicles and apoptotic bodies released from VSMCs can serve as nucleation sites for this compound crystals in the vessel wall. nih.gov

    Table 2: Key Factors in Vascular Calcification

    FactorRole in Vascular Calcification
    Hyperphosphatemia Inducer; promotes VSMC differentiation and mineral precipitation. nih.gov
    Osteoblast-like Cells Cellular source of mineral deposition in the vessel wall. ahajournals.org
    Fetuin-A Inhibitor; binds calcium and hydroxyapatite in circulation. nih.gov
    Matrix Gla Protein (MGP) Inhibitor; binds calcium ions and inhibits crystal growth. nih.gov
    Pyrophosphate (PPi) Inhibitor; directly inhibits hydroxyapatite formation. frontiersin.org

    Research into the mechanisms of ectopic calcification is crucial for developing therapies to prevent or reverse this damaging process.

    Influence of Local Microenvironment on this compound Mineralization Kinetics

    The kinetics of this compound formation—the rates of nucleation and crystal growth—are highly sensitive to the conditions of the local microenvironment. Subtle changes in factors such as pH and the concentrations of calcium and phosphate ions can have a significant impact on the type of mineral phase that forms and the morphology of the crystals.

    The pH of the solution is a critical determinant. For instance, in synthetic systems, acidic conditions (e.g., pH 5) tend to favor the formation of brushite, whereas higher pH levels (7 to 12) promote the formation of hydroxyapatite. scielo.br In the context of collagen mineralization, an increase in pH can enhance the diffusion of calcium ions while decreasing the diffusion of phosphate ions through the collagen matrix, thereby affecting where crystals predominantly form. nih.gov

    The concentrations of calcium and phosphate ions determine the supersaturation of the solution, which is the thermodynamic driving force for mineralization. The Ca/P molar ratio in the precursor solution also influences the resulting this compound phase. ekb.eg For example, a Ca/P ratio of 1.5 is theoretically required for the formation of β-trithis compound, while a ratio of 1.67 is characteristic of stoichiometric hydroxyapatite. ekb.eg

    Furthermore, the presence of other ions and molecules in the microenvironment can significantly modulate mineralization kinetics. For example, magnesium ions are known to inhibit the crystallization of this compound. nih.gov The sophisticated control of these local environmental factors is a hallmark of biological mineralization, allowing for the precise formation of specific mineral phases in the right locations. nih.govnih.gov

    Crystallography of Biogenic Calcium Phosphates in Vertebrates (e.g., Bone and Tooth Enamel)

    The this compound mineral found in vertebrate hard tissues is a form of apatite, most closely resembling hydroxyapatite. wikipedia.org However, biogenic apatites are distinct from their pure, geological counterparts. They are typically non-stoichiometric, carbonate-substituted, and nanocrystalline. mdpi.com

    Bone mineral is a carbonated hydroxyapatite, with carbonate ions substituting for both phosphate and hydroxyl groups in the crystal lattice. mdpi.com These crystals are extremely small, often described as plate-like or needle-like, with dimensions in the nanometer range (e.g., 50-100 nm in length). mdpi.com The crystal structure of bone apatite is predominantly hexagonal. mdpi.commdpi.com These nanocrystals are intricately associated with the collagen fibrils, with their crystallographic c-axis generally aligned with the long axis of the collagen fibril. mdpi.com This hierarchical arrangement is crucial for the mechanical properties of bone.

    Tooth enamel is the most highly mineralized tissue in the vertebrate body, composed of approximately 96% mineral by weight. studysmarter.co.uk The mineral is also a form of carbonated hydroxyapatite, but the crystals are much larger and more highly organized than in bone. nih.govucsf.edu Enamel crystallites are arranged into long, tightly packed rods or prisms. studysmarter.co.uk The crystal lattice of enamel hydroxyapatite is generally considered to be hexagonal, belonging to the P63/m space group. researchgate.net However, due to ionic substitutions (e.g., magnesium, sodium, fluoride (B91410), and carbonate), the structure exhibits deviations from ideal hydroxyapatite and can show localized structural variations. dentalreach.todayresearchgate.net Recent high-resolution imaging has revealed a core-shell structure within enamel crystallites, with impurities like magnesium concentrated in the core. nih.govdentalreach.today This complex, hierarchical structure provides enamel with its exceptional hardness and durability. studysmarter.co.uk

    Table 3: Crystallographic Properties of Biogenic Calcium Phosphates

    TissueMineral PhaseCrystal SystemTypical Crystal Size/MorphologyKey Features
    Bone Carbonated HydroxyapatiteHexagonalNanocrystalline plates/needles (e.g., 50-100 nm length) mdpi.comNon-stoichiometric, aligned with collagen fibrils. mdpi.com
    Tooth Enamel Carbonated HydroxyapatiteHexagonalLong, tightly packed crystallites arranged in rods/prisms. nih.govstudysmarter.co.ukHighly mineralized, larger and more ordered crystals than bone. ucsf.edu

    Biocompatibility and Bioactivity of Calcium Phosphates at Cellular and Molecular Levels

    Cellular Adhesion, Spreading, and Morphology on Calcium Phosphate (B84403) Substrates (in vitro studies)

    The initial contact of cells with a biomaterial surface is a critical determinant of the subsequent biological response. For calcium phosphate (CaP) substrates, this interaction is profoundly influenced by the material's physicochemical properties, such as surface chemistry, topography, and crystallinity. In vitro studies have consistently demonstrated that these characteristics govern the adhesion, spreading, and morphology of various cell types, particularly osteoblasts and their precursors.

    Osteoblasts and fibroblasts exhibit extensive cell spreading, a large total cell area, and a high degree of adhesion on certain this compound substrates. rsc.orgmdpi.com For instance, studies comparing different surface treatments on titanium have shown that anodic plasma-chemical treatment with an electrolyte solution containing calcium and phosphate (APC-CaP) results in surfaces that are highly cytocompatible, promoting well-defined adhesion patterns for both osteoblasts and fibroblasts. rsc.orgmdpi.com In contrast, surfaces with different chemical compositions, such as those treated with phosphoric acid alone or coated with hydroxyapatite (B223615) (HA) through plasma spraying, can lead to minimal cell spreading and low adhesion, particularly for fibroblasts. rsc.orgmdpi.com

    The extent of cell spreading often correlates with the formation of focal adhesions, which are complex protein structures that link the cell's internal cytoskeleton to the extracellular matrix. rsc.orgmdpi.com The presence and distribution of proteins like vinculin, a key component of focal adhesions, can be used to assess the degree of cell adhesion. rsc.orgmdpi.com On cytocompatible CaP surfaces, cells typically display a flattened morphology with a well-organized cytoskeleton, indicative of a strong and stable attachment necessary for subsequent cellular functions. preprints.org

    The crystallinity of this compound also plays a role in cellular adhesion. Contrary to some earlier beliefs, studies using nanoparticles of the same size have shown that well-crystallized hydroxyapatite (HAP) can support greater cell adsorption and proliferation of bone marrow mesenchymal stem cells (BMSCs) compared to amorphous this compound (ACP). duke.edu This highlights the importance of controlling both the size and phase of CaP materials in designing biomaterials that promote optimal cellular responses.

    Furthermore, the surface microstructure of CaP ceramics influences cellular behavior. Materials with a larger surface area have been shown to affect cell functions, potentially by concentrating more proteins, including those that induce bone formation, which in turn promotes the differentiation of inducible cells into osteogenic lineages. nih.gov

    Table 1: Influence of this compound Substrate Properties on Cellular Adhesion and Morphology

    Substrate Property Effect on Cellular Response Key Findings
    Surface Chemistry Modulates cell adhesion and spreading APC-CaP surfaces promote extensive spreading and adhesion of osteoblasts and fibroblasts. rsc.orgmdpi.com
    Crystallinity Influences cell adsorption and proliferation Well-crystallized hydroxyapatite nanoparticles can lead to greater BMSC adhesion and proliferation than amorphous this compound of the same size. duke.edu
    Surface Microstructure Affects cell function through protein adsorption Increased surface area may enhance the concentration of bone-inducing proteins, promoting osteogenic differentiation. nih.gov
    Topography Dictates cell morphology and focal adhesion formation Flattened cell morphology with well-defined focal adhesions is observed on cytocompatible CaP surfaces. preprints.org

    Proliferation and Differentiation of Osteogenic Cells on this compound Surfaces (in vitro studies)

    This compound surfaces have been shown to not only support cell attachment but also to actively promote the proliferation and differentiation of osteogenic cells, such as mesenchymal stem cells (MSCs) and pre-osteoblastic cells. kuleuven.bersc.org A remarkable finding from in vitro studies is that these materials can induce osteogenic differentiation even in the absence of traditional osteogenic supplements in the culture medium. kuleuven.bersc.orgpnas.org This suggests that the material surface itself provides the necessary cues to guide stem cells towards an osteoblastic lineage. kuleuven.bersc.org

    When human MSCs derived from bone marrow are cultured on this compound surfaces like hydroxyapatite and degradable xerogel composites, they differentiate into osteoblasts. kuleuven.be This differentiation is evidenced by increased alkaline phosphatase (ALP) activity and the upregulation of osteogenic gene expression. kuleuven.be Similarly, studies using octathis compound (OCP) have demonstrated its ability to enhance the osteoblastic differentiation of bone marrow cells and mesenchymal stem cells. acs.org

    The physical and chemical properties of the CaP substrate are critical in this process. For instance, the release of calcium and phosphate ions from the material can influence the viability of osteoblasts and affect the expression of genes related to osteogenic differentiation. nih.gov The concentration of these ions in the local microenvironment is a significant factor. Research has shown that optimal extracellular concentrations of Ca2+ and Pi are crucial for the proliferation and differentiation of MSCs, with deviations from these optimal levels potentially inhibiting these processes or even inducing apoptosis. researchgate.net

    Furthermore, the microstructure of the CaP material, including its porosity and surface area, plays a significant role. Porous structures can facilitate the adsorption of proteins that promote bone regeneration, while also enabling better cell adhesion, migration, and growth. researchgate.net

    Gene Expression Profiles in Cells Cultured on Calcium Phosphates

    The influence of this compound materials on osteogenic differentiation is reflected in the specific gene expression profiles of cells cultured on their surfaces. DNA microarray analyses have revealed that the physical form of CaP ceramics can lead to significantly different gene expression patterns. nih.gov For example, porous CaP materials have been shown to induce the expression of genes involved in osteoblast differentiation, while dense disk materials may regulate genes related to osteoclastogenesis. nih.gov

    When mesenchymal stem cells are cultured on CaP surfaces, there is a notable upregulation of key osteogenic marker genes. These include collagen type I (Col-I), alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), osteopontin (B1167477) (OPN), and Runt-related transcription factor 2 (Runx2). kuleuven.benih.govmedsci.org For instance, human bone marrow-derived MSCs on this compound surfaces exhibit increased RNA expression of collagen I and osteocalcin. kuleuven.be Similarly, studies with octathis compound have shown higher mRNA expression of RUNX2, Col1a1, OCN, and OPN in tendon stem/progenitor cells compared to control groups. acs.org

    The temporal expression of these genes often follows a pattern characteristic of osteoblast development. Early markers like ALP and collagen I may be more highly expressed at earlier time points, while later markers such as osteocalcin and bone sialoprotein show higher expression at later stages of culture. nih.gov This regulated sequence of gene expression indicates that CaP materials can guide a programmed differentiation process.

    Table 2: Key Osteogenic Genes Upregulated by this compound Substrates

    Gene Function in Osteogenesis Observed Effect on CaP Substrates
    RUNX2 Master transcription factor for osteoblast differentiation. Increased expression in MSCs and tendon stem/progenitor cells. acs.orgmedsci.org
    Collagen Type I (Col-I) Major structural protein of the bone matrix. Upregulated RNA expression in MSCs. kuleuven.be
    Alkaline Phosphatase (ALP) Early marker of osteoblast differentiation, involved in matrix mineralization. Increased activity and RNA expression in MSCs and MG-63 cells. kuleuven.bersc.org
    Osteocalcin (OCN) Late marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis. Increased RNA expression in MSCs. kuleuven.be
    Osteopontin (OPN) Involved in bone mineralization and remodeling. Upregulated mRNA expression in tendon stem/progenitor cells. acs.org
    Bone Morphogenetic Protein 2 (BMP2) Potent osteoinductive growth factor. Increased expression in periodontal ligament stem cells on nano-HA. rsc.org

    Signaling Pathways Influenced by this compound Substrates

    The osteogenic effects of this compound materials are mediated through the activation of specific intracellular signaling pathways. The interaction of cells with the CaP surface triggers a cascade of molecular events that ultimately leads to the regulation of gene expression and cellular function.

    One of the key mechanisms involves integrin-mediated signaling. Integrins are transmembrane proteins that act as receptors for the extracellular matrix, and their clustering at focal adhesion sites initiates "outside-in signaling." rsc.org Biphasic this compound (BCP) ceramics have been shown to up-regulate the expression of integrin α2 and α3 genes. rsc.org This interaction can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade. rsc.org Both the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways have been identified as crucial for BCP-induced osteogenesis, and their blockage can significantly reduce the osteogenic differentiation of MSCs. rsc.org

    Another important pathway is the adenosine (B11128) signaling pathway. Research has demonstrated that a this compound-rich environment promotes the osteogenic differentiation of human MSCs through a mechanism involving phosphate metabolism. kuleuven.benih.gov Extracellular phosphate uptake leads to increased intramitochondrial phosphate and ATP synthesis. This ATP is then secreted and metabolized into adenosine, which in turn promotes osteogenesis via A2b adenosine receptors. kuleuven.benih.gov

    Furthermore, the release of calcium ions from CaP materials can directly influence signaling. Extracellular calcium can bind to calcium-sensing receptors (CaSR) on osteoblasts, activating pathways like the phospholipase C/inositol trisphosphate (PLC/IP3) pathway, which upregulates bone formation. researchgate.net Calcium influx through L-type voltage-gated calcium channels can also activate protein kinase C (PKC) and calmodulin-dependent kinase (CaMK), which in turn regulate the ERK signaling pathway and promote osteogenic gene expression. researchgate.net

    Other signaling pathways implicated in the cellular response to CaP materials include the Wnt and bone morphogenetic protein (BMP) signaling pathways. rsc.org Hydroxyapatite has been shown to induce osteoblastic differentiation through the regulation of ERK, p38, Wnt, and BMP2 signaling. rsc.org For example, nano-hydroxyapatite can increase the expression of BMP2 via the p38 signaling pathway. rsc.org

    Immune Response Modulation by this compound Materials (in vitro cell-based assays)

    The interaction of biomaterials with the immune system is a critical factor in determining their biocompatibility and regenerative capacity. This compound materials have been shown to modulate the response of immune cells, particularly monocytes and macrophages, which play a central role in the foreign body reaction and subsequent tissue healing.

    In vitro studies using cell models of monocyte-like and macrophage-like cells have demonstrated that CaP ceramics such as dithis compound dihydrate (DCPD), octathis compound (OCP), and hydroxyapatite (HAp) exhibit biological activity towards these immune cells. nih.gov These materials can influence cell viability, the production of reactive oxygen species (ROS) and intracellular nitric oxide (NO), phagocytosis, and the secretion of pro-inflammatory cytokines. nih.gov The specific type of CaP ceramic can elicit different responses; for example, DCPD has been suggested to have a more favorable impact in inflammatory environments. nih.gov

    The particle size of CaP materials can also influence the immune response. For instance, smaller this compound microspheres (around 17 μm) are more readily phagocytosed by macrophages and tend to induce a pro-inflammatory M1 phenotype. researchgate.net This is characterized by increased gene expression of iNos and inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.net In contrast, larger microspheres (around 28 μm and 47 μm) tend to favor an anti-inflammatory M2 phenotype, with higher expression of arginase and the anti-inflammatory cytokine IL-10. researchgate.net This ability to steer macrophage polarization towards a pro-regenerative M2 phenotype is considered beneficial for tissue healing.

    The transplantation of mesenchymal stem cells along with CaP materials can further modulate the immune response. MSCs have strong immunomodulatory effects and can alter both the innate and adaptive immune responses, which is critical for facilitating new bone formation. They can modulate the foreign body reaction, for instance by increasing the presence of macrophages at the implantation site in a way that enhances bone healing.

    Osteoconductivity and Osteoinductivity Mechanisms of Calcium Phosphates (mechanistic research)

    This compound biomaterials are well-known for their excellent osteoconductive properties, and some formulations also exhibit osteoinductivity. Osteoconduction is the ability of a material to serve as a scaffold for bone growth, providing a surface upon which osteogenic cells can attach, proliferate, and form new bone. Osteoinductivity, a more advanced property, is the ability of a material to induce the differentiation of progenitor cells into osteoblasts, leading to de novo bone formation, even in non-bony sites.

    The osteoconductivity of CaPs is fundamentally linked to their chemical similarity to the mineral phase of bone. This compositional resemblance, along with their bioactivity, allows them to form a strong bond with the host bone. The release of calcium and phosphate ions from the material is a key mechanism driving this process. These ions can increase the local supersaturation with respect to bone mineral, promoting the precipitation of a bone-like apatite layer on the material's surface. This layer is thought to facilitate the adsorption of proteins and the subsequent attachment of osteogenic cells. The porous structure of many CaP scaffolds is also critical for osteoconduction, as it provides a three-dimensional framework for cell ingrowth and vascularization.

    The mechanisms behind the osteoinductivity of certain CaP materials are more complex and are an area of active research. It is believed that a combination of physicochemical properties is responsible for this phenomenon. The material's ability to adsorb and concentrate endogenous osteoinductive growth factors, such as bone morphogenetic proteins (BMPs), from the surrounding biological fluids is considered a major contributing factor. The specific surface chemistry and micro- and macroporosity of the material can create an environment that traps and concentrates these signaling molecules.

    Furthermore, the dissolution of CaP materials and the subsequent release of calcium and phosphate ions can act as signaling cues that trigger osteogenic differentiation pathways in progenitor cells. As discussed previously, these ions can influence various signaling cascades, including those involving MAPK and adenosine, which are crucial for the commitment of stem cells to the osteoblastic lineage. rsc.orgnih.gov The material's surface topography at the micro- and nano-scale can also provide physical cues that influence cell behavior and differentiation. The interplay of these chemical and physical signals at the material-cell interface is thought to be the driving force behind the osteoinductive properties of advanced this compound biomaterials.

    Interaction with Bacterial Species: Biofilm Formation on Calcium Phosphates (research focus)

    The surfaces of biomaterials, including calcium phosphates (CaPs), are susceptible to bacterial colonization, which can lead to the formation of biofilms. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against the host immune system and antimicrobial agents. The interaction between bacteria and CaP surfaces is a critical area of research, as implant-associated infections are a major cause of surgical failure. This process is governed by a combination of nonspecific physical-chemical interactions and specific molecular adhesin-receptor pairings. nih.govnih.gov

    Initial bacterial adhesion to a surface is influenced by factors such as surface tension, hydrophobicity, and electrostatic forces. nih.gov Once initial attachment occurs, bacteria can proliferate and form microcolonies, secreting an extracellular polymeric substance (EPS) that encases the community. nih.gov This mature biofilm structure makes the embedded bacteria highly resistant to eradication. nih.gov Research focuses on understanding how the physicochemical properties of different CaPs influence bacterial adhesion and subsequent biofilm development, and on modifying these materials to inhibit or prevent colonization.

    Research Findings on Bacterial Interactions

    The susceptibility of a this compound implant to biofilm formation is not uniform; it is significantly influenced by both the material's intrinsic properties and the specific bacterial species involved.

    Influence of this compound Type and Surface Topography:

    The crystalline structure and surface topography of CaP materials play a crucial role in mediating bacterial attachment. Studies have shown that different forms of this compound exhibit varying affinities for bacterial colonization. For instance, an in vitro comparison of β-trithis compound (β-TCP), sintered hydroxyapatite (SHA), and calcium-deficient hydroxyapatite (CDHA) revealed that the densest biofilms of Streptococcus mutans formed on SHA and CDHA surfaces. nih.gov In contrast, β-TCP demonstrated a lower susceptibility to S. mutans biofilm formation, suggesting that the crystalline structure is a key controlling parameter in this interaction. nih.gov

    Surface topography at the micro- and nano-scale also dictates bacterial interaction. Research indicates that bacteria are sensitive to surface features, generally adhering and proliferating more effectively on smoother surfaces, such as those found on β-TCP prepared at high temperatures. upc.edu Conversely, more complex and rougher surfaces, like those of plate-like (C-HA) or nanometric needle-like (F-HA) hydroxyapatite crystals, can hinder bacterial adhesion and proliferation. upc.edu

    An in vivo study using a guinea pig model investigated staphylococcal biofilm formation on β-trithis compound, calcium-deficient hydroxyapatite, and dithis compound (DCP) scaffolds. nih.govnih.gov For Staphylococcus aureus, biofilm amounts increased over time on all three materials, with no significant variation observed between them. nih.govnih.gov However, for Staphylococcus epidermidis, the biofilm amount decreased over time, particularly on DCP scaffolds. nih.govnih.gov These findings highlight that bacterial-material interactions can be species-specific and that in vivo conditions may yield different outcomes compared to in vitro models. nih.govnih.gov

    This compound TypeBacterial Strain(s)Key Research Findings
    β-Trithis compound (β-TCP)Streptococcus mutansShowed lower susceptibility to biofilm formation compared to SHA and CDHA, indicating the crystalline structure is a controlling parameter. nih.gov
    Sintered Hydroxyapatite (SHA)Streptococcus mutansPromoted dense biofilm formation, with no significant differences observed due to stoichiometry or microstructure compared to CDHA. nih.gov
    Calcium-Deficient Hydroxyapatite (CDHA)Streptococcus mutans, Staphylococcus aureus, Staphylococcus epidermidisSupported dense S. mutans biofilm formation. nih.gov In vivo, S. aureus formed increasing amounts of biofilm over 72 hours. nih.govnih.gov
    Dithis compound (DCP)Staphylococcus aureus, Staphylococcus epidermidisIn vivo, S. aureus formed biofilms, while S. epidermidis biofilms decreased over time, becoming undetectable by microcalorimetry after 72 hours at a low inoculum. nih.govnih.gov
    Hydroxyapatite with varied topography (smooth vs. needle-like)Staphylococcus aureus, Escherichia coliBacteria adhered and proliferated better on smooth surfaces (like β-TCP), whereas more complex, nanometric needle-like surfaces hindered adhesion. upc.edu

    Development of Antibacterial this compound Surfaces:

    To mitigate the risk of implant-associated infections, significant research has been directed toward developing CaP coatings with inherent antibacterial properties. A primary strategy involves the incorporation of metal ions known for their antimicrobial activity into the CaP structure. nih.govnih.govmdpi.com

    Zinc (Zn²⁺): Zinc is an effective antibacterial agent against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. nih.govmdpi.com Studies on zinc-containing CaP coatings fabricated via micro-arc oxidation have demonstrated significant antibacterial activity. nih.govmdpi.com For instance, coatings derived from an electrolyte of calcium acetate (B1210297) and zinc oxide showed high efficacy against S. aureus and methicillin-resistant S. aureus (MRSA), while coatings from hydroxyapatite and zinc oxide were most effective against P. aeruginosa. nih.govmdpi.com The antibacterial effect is directly linked to the concentration and release of zinc ions. nih.govmdpi.com

    Silver (Ag⁺): Silver is a well-established antimicrobial agent effective against a broad spectrum of pathogens. acs.orgmdpi.com Silver can be incorporated into CaP coatings either by substituting calcium ions in the crystal lattice or by dispersing metallic silver nanoparticles within the CaP matrix. mdpi.com Electrodeposited silver-containing CaP coatings have shown significant bacterial reduction against S. aureus. One study found that a coating designed for contact-killing achieved an 83.7% reduction in bacteria, which improved to 99.7% after pre-incubation in a phosphate-buffered saline solution. acs.org Silver nanoparticles (AgNPs) function by releasing silver ions that disrupt the bacterial cell membrane. nih.gov

    Copper (Cu²⁺): The incorporation of copper into CaP coatings has also been shown to impart antibacterial properties. researchgate.net Suspension-sprayed CaP coatings containing Cu-doped supraparticles demonstrated a significant reduction in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains. researchgate.net

    Doping Ion / AdditiveBacterial Strain(s)Key Research Findings on Antibacterial Efficacy
    Zinc (Zn²⁺)S. aureus, MRSA, P. aeruginosaEffective against both Gram-positive and Gram-negative bacteria. Coatings showed up to a 99.98% reduction in MRSA. nih.govmdpi.com
    Silver (Ag⁺)S. aureusCoatings achieved up to 99.7% bacterial reduction. The mechanism can be ion-leaching or contact-killing depending on the coating structure. acs.org
    Copper (Cu²⁺)S. aureus, E. coliCu-doped coatings showed a significant reduction in both Gram-positive and Gram-negative strains. researchgate.net
    Fluoride (B91410) (F⁻) and Zinc (Zn²⁺)Porphyromonas gingivalisCoatings containing zinc and/or fluoride inhibited bacterial growth, colonization, and adherence, resulting in reduced biofilm thickness. nih.gov
    Sodium (Na⁺), Zinc (Zn²⁺), Carbonate (CO₃²⁻)S. aureus, P. aeruginosaNa⁺, Zn²⁺, CO₃²⁻-containing hydroxyapatite had a high inhibitory effect on S. aureus biofilm formation. researchgate.net A Na⁺, K⁺, Zn²⁺-containing biphasic CaP showed the highest antibacterial effect against both S. aureus and P. aeruginosa. researchgate.net

    Degradation and Resorption Dynamics of Calcium Phosphates in Biological Environments

    Mechanisms of Hydrolytic Degradation of Calcium Phosphates

    Hydrolytic degradation, or chemical dissolution, is a fundamental process governing the breakdown of calcium phosphate (B84403) materials in an aqueous biological environment. researchgate.net This process is primarily driven by the solubility of the specific CaP phase in the surrounding physiological fluids. The biodegradation can occur through hydrolytic decomposition, where the material dissolves, or through the mechanical breakdown into smaller particles as the scaffold loses its structural integrity. researchgate.net

    The solubility of calcium phosphates is highly dependent on the pH of the surrounding environment. researchgate.net In general, the solubility of most calcium phosphate phases increases significantly as the pH decreases. stackexchange.com This is because the phosphate ion (PO₄³⁻) is a weak base. In an acidic environment, protons (H⁺) react with phosphate ions, reducing their concentration in the solution. According to Le Châtelier's principle, the equilibrium will shift to dissolve more of the solid this compound to replenish the phosphate ions, thereby increasing solubility. stackexchange.com

    The acidic microenvironment created by osteoclasts, with a pH that can be as low as 4.5-4.7, is a key physiological factor that accelerates the dissolution of CaP materials. nist.gov For instance, the dissolution rate of this compound cements is significantly greater at pH 4.5 than at pH 5.0. nist.gov The local pH not only affects solubility but also influences the type of CaP phase that forms during precipitation. Higher initial pH tends to promote the formation of more crystalline products with higher Ca/P molar ratios, such as hydroxyapatite (B223615), while more acidic conditions favor the formation of phases like monetite. researchgate.netacs.org

    The ionic environment also plays a role. The diffusion of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions is affected by the electrochemical properties of the surrounding matrix, which can be influenced by pH. nih.gov For example, an increase in pH can enhance the diffusion of Ca²⁺ ions while decreasing the diffusion of PO₄³⁻ ions through a collagen matrix. nih.gov

    The rate of hydrolytic degradation and subsequent mass loss of this compound materials is governed by a combination of intrinsic and extrinsic factors. These factors collectively determine the material's susceptibility to dissolution in a physiological environment. researchgate.net

    Key factors influencing the degradation rate include:

    Phase Composition: Different this compound phases exhibit vastly different solubilities, which directly impacts their degradation rate. The dissolution rate generally decreases in the order: monothis compound > monetite > amorphous this compound > β-trithis compound (β-TCP) > hydroxyapatite (HA). nih.govnih.gov

    Crystallinity: Materials with lower crystallinity and smaller crystal sizes tend to degrade faster due to a higher number of crystal imperfections and a greater surface area available for dissolution. researchgate.net

    Porosity (Micro- and Macroporosity): Both microporosity (<1 µm) and macroporosity (>100 µm) promote the rate of dissolution by increasing the surface area accessible to physiological fluids. nist.govnih.gov The presence of interconnected pores is particularly crucial for allowing fluid penetration and ion exchange. researchgate.net

    Specific Surface Area (SSA): A higher SSA provides more sites for dissolution to occur, leading to a faster degradation rate. nih.gov Biomimetic calcium-deficient hydroxyapatite, which has a high SSA, can exhibit higher degradation rates than the more soluble β-TCP. nih.gov

    Ionic Substitutions: The incorporation of ions such as carbonate (CO₃²⁻), strontium (Sr²⁺), or silicon (Si) into the crystal lattice can alter the material's solubility and degradation kinetics. researchgate.netmdpi.com For example, carbonate substitution in CaP increases osteoclast formation and mineral resorption. nih.gov

    The following table summarizes the key factors and their effects on the degradation of calcium phosphates.

    FactorEffect on Degradation RateRationale
    Phase Composition Varies significantly; more soluble phases (e.g., β-TCP) degrade faster than less soluble phases (e.g., HA). nih.govIntrinsic solubility product (Ksp) of the specific mineral phase.
    Crystallinity Lower crystallinity leads to a higher degradation rate. researchgate.netHigher number of crystal defects and greater surface energy.
    Porosity Increased micro- and macroporosity accelerates degradation. nist.govLarger surface area for fluid interaction and cellular infiltration.
    Specific Surface Area (SSA) Higher SSA increases the degradation rate. nih.govMore surface is exposed to the solvent, enhancing dissolution.
    Ionic Substitution Can increase or decrease degradation depending on the ion. mdpi.comAlters crystal lattice stability and solubility.
    pH Lower (more acidic) pH significantly increases degradation. nist.govIncreased protonation of phosphate ions shifts dissolution equilibrium.

    Cell-Mediated Resorption of this compound Materials (e.g., Osteoclast Activity in vitro)

    In addition to passive chemical dissolution, calcium phosphates are actively resorbed by cells in the biological environment. mdpi.comnih.gov This cell-mediated process is a crucial component of bone remodeling and the integration of CaP implants. researchgate.net Several cell types are involved, with osteoclasts playing a primary role. mdpi.comnih.gov

    Osteoclasts: These specialized, multinucleated cells are the primary regulators of bone resorption. nih.govnih.gov Osteoclasts attach to the material surface and create a sealed microenvironment into which they secrete protons (via a V-ATPase proton pump) and enzymes like cathepsin K. nih.gov This process drastically lowers the local pH, leading to the demineralization and dissolution of the this compound matrix. mdpi.comnih.gov Studies have demonstrated that osteoclasts can penetrate and demineralize this compound cements in vitro. mdpi.comnih.gov The Ca/P ratio of the material can also influence osteoclast activity; an appropriate ratio can promote signaling pathways that result in more vigorous osteoclast differentiation. nih.gov

    Macrophages: As part of the immune response following implantation, macrophages are among the first cells to colonize the biomaterial surface. nih.gov They play a significant role in the resorption process, particularly for rapidly degrading materials. researchgate.netnih.gov Macrophages can phagocytose (engulf) small particles that detach from the implant due to fragmentation. researchgate.netnih.gov For larger particles, macrophages can fuse to form foreign body giant cells (FBGCs), which can also lower the microenvironmental pH and release enzymes to degrade the material extracellularly. nih.gov

    Other Cells: Fibroblasts and osteoblasts have also been shown to possess the ability to internalize and dissolve small this compound particles. nih.gov

    The resorption process often involves a combination of dissolution and fragmentation. The material first dissolves, leading to a loss of mechanical integrity and the release of particles, which are then cleared by phagocytic cells like macrophages. nih.gov

    Enzymatic Degradation Pathways of this compound-Based Composites

    While pure this compound ceramics primarily degrade via hydrolytic and cell-mediated acidic pathways, the degradation of CaP-based composites can also involve enzymatic processes, particularly when the matrix material is a biopolymer. mdpi.com In such composites, enzymes can target the polymer component, leading to the breakdown of the composite structure and the release of the embedded CaP particles. researchgate.net

    Control of this compound Degradation for Tunable Release Kinetics

    The ability to control the degradation rate of this compound materials is critical for tailoring them to specific clinical applications and for developing drug delivery systems with tunable release kinetics. nih.govnih.gov By modulating the material's properties, the release of therapeutic agents can be synchronized with the healing process.

    Several strategies are employed to achieve tunable degradation:

    Ionic Substitution: Incorporating specific ions into the CaP lattice can modify its degradation behavior. mdpi.com For instance, strontium substitution can sometimes attenuate osteoclastic resorption, while carbonate substitution can increase it. nih.govresearchgate.net These ions can also provide therapeutic benefits upon their release. mdpi.com

    Controlling Crystallinity and Microstructure: The synthesis process can be modified to control the crystallinity and microstructure of the CaP particles. For example, by controlling the kinetics of transformation from an amorphous to a crystalline state during synthesis, the drug release kinetics from the final cement product can be tuned. nih.gov

    Porosity: Adjusting the porosity and pore interconnectivity allows for control over the surface area available for degradation and fluid transport, thereby influencing the degradation rate. researchgate.net

    The following table shows the relative degradation time scales for different single-phase this compound materials, illustrating the potential for tuning release kinetics.

    This compound PhaseRelative SolubilityApproximate Degradation/Release Time Scale
    Monothis compoundVery High1-2 hours
    MonetiteHighHours to Days
    Amorphous this compound (ACP)Moderate1-2 months
    β-Trithis compound (β-TCP)ModerateMonths
    Hydroxyapatite (HA)Very Low1-2 years

    Data synthesized from references nih.govnih.gov.

    In Vitro Models for Studying this compound Degradation and Resorption

    To predict the in vivo behavior of this compound biomaterials and to screen new formulations, various in vitro models have been developed to simulate physiological degradation and resorption. nist.govnih.gov These models provide a controlled environment to study the influence of specific parameters on the material's performance.

    Common in vitro models include:

    Acellular Dissolution Studies: These models assess the chemical stability of the material in physiological solutions.

    Static Immersion: Samples are immersed in solutions like phosphate-buffered saline (PBS) or simulated body fluid (SBF) for extended periods to measure mass loss and ion release. nih.gov

    Constant-Composition Dissolution Systems: This advanced model maintains a constant pH and ionic composition, mimicking the acidic environment created by osteoclasts (e.g., pH 4.5-5.0). nist.gov It allows for a more accurate study of dissolution rates under conditions that simulate active resorption. nist.gov

    Cell-Based Resorption Assays: These models incorporate relevant cell types to study active, cell-mediated resorption.

    Osteoclast Resorption Assays: Primary osteoclasts or osteoclast-like cells (differentiated from macrophage cell lines like RAW 264.7) are cultured directly on the surface of the this compound material. nih.govqub.ac.uk Resorption is quantified by measuring the area and volume of resorption pits formed on the surface using microscopy, or by measuring the release of calcium ions into the culture medium. nih.govqub.ac.uk

    Osteoblast-Osteoclast Co-cultures: More complex 3D models involve co-culturing bone-forming osteoblasts with bone-resorbing osteoclasts. tue.nl These systems allow for the study of the dynamic balance and crosstalk between bone formation and material resorption. tue.nl

    These in vitro models are invaluable tools for understanding the fundamental mechanisms of CaP degradation and for the rational design of next-generation biomaterials with predictable resorption profiles. nist.govnih.gov

    Functionalization and Composite Development with Calcium Phosphates

    Calcium Phosphate-Polymer Composites for Enhanced Mechanical Properties and Bioactivity

    The integration of polymers with calcium phosphates aims to create composite materials that capitalize on the strengths of each component. Polymers can enhance the mechanical properties, such as flexibility and toughness, which are lacking in pure CaP ceramics. mdpi.com Conversely, the CaP phase improves the bioactivity and osteoconductivity of the polymer matrix. mdpi.com

    The combination of biodegradable polymers with calcium phosphates has been a significant area of research to produce scaffolds that not only provide initial mechanical support but also degrade over time to be replaced by new tissue. The choice of polymer and its interaction with the CaP filler are crucial in determining the final properties of the composite.

    Commonly used biodegradable polymers include polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and natural polymers like chitosan (B1678972). nih.govmagtech.com.cnmdpi.com The incorporation of CaP particles into a polymer matrix can enhance properties such as osteoconductivity and biodegradability. mdpi.com For instance, composites of PLA with CaP glass have been explored for bone regeneration, with the scaffold's architecture having a significant effect on cellular behavior. nih.gov Similarly, polycaprolactone (PCL) is often used due to its high toughness and biocompatibility, acting as a bioadhesive on metallic surfaces and improving the adherence of CaP-based coatings. magtech.com.cn

    The table below summarizes findings from studies on CaP-polymer composites.

    Polymer MatrixCalcium Phosphate (B84403) PhaseComposite Fabrication MethodKey Findings
    Polylactic Acid (PLA)Amorphous this compound (ACP)ElectrospinningProduced nanofibers with high cytocompatibility and sustained drug release. nih.gov
    Polycaprolactone (PCL)Nanocrystalline this compoundSpin CoatingFormed thin, non-continuous, rough layers with a faster dissolution rate for the composite compared to the pure CaP. magtech.com.cn
    ChitosanHydroxyapatite (B223615) (HAp)Not SpecifiedThe addition of CaP into the chitosan matrix improved biodegradability, osteoconductivity, and mechanical strength. mdpi.com
    Methacrylate ResinsAmorphous this compound (ACP)Photo-activationComposites showed suitable mechanical properties for use as dental base and lining materials, though weaker than some other composites. nih.gov

    Electrospinning is a versatile technique for producing nanofibers with a structure that mimics the natural extracellular matrix. nih.gov This method allows for the creation of composite nanofibers by blending a polymer solution with CaP nanoparticles. The resulting nanofibers can have enhanced bioactivity and mechanical properties, making them suitable for applications in tissue engineering and drug delivery. nih.govnih.gov

    Several parameters influence the characteristics of the electrospun nanofibers, including solution properties (e.g., polymer molecular weight, solvent choice) and instrumental parameters (e.g., applied voltage, distance between the capillary tip and collector). nih.govyoutube.com For example, increasing the applied voltage generally leads to a reduction in fiber diameter due to the stretching of the polymer solution. nih.gov

    A study involving the electrospinning of amorphous this compound (ACP) with poly(d,l-lactic acid) (PLA) demonstrated the successful fabrication of composite nanofibers. nih.govnih.gov These nanofibers exhibited fast mineralization in simulated body fluid, with the ACP nanoparticles acting as seeds for mineralization. nih.govnih.gov Furthermore, when loaded with a water-soluble drug, the composite nanofibers showed sustained drug release. nih.govnih.gov The use of a surfactant like lecithin (B1663433) was found to be crucial for stabilizing the water-soluble drug within the hydrophobic polymer solution during the electrospinning process. nih.govnih.gov

    PolymerThis compound PhaseKey Electrospinning ParametersResulting Nanofiber Properties
    Poly(d,l-lactic acid) (PLA)Amorphous this compound (ACP)Use of lecithin as a surfactantFast mineralization, sustained drug release, high cytocompatibility. nih.govnih.gov
    Polyoxyethylene (POE)Sol-gel derived this compoundPolymer/sol weight ratio, high tension, collector distanceProduction of polymer-free Ca-PO4 fibers with mean diameters in the 100–250 nm range after thermal treatment. youtube.com

    Incorporation of Biologically Active Molecules into this compound Matrices

    The porous structure and biocompatibility of calcium phosphates make them excellent carriers for the localized delivery of biologically active molecules. This approach can enhance the therapeutic efficacy of the scaffold by promoting specific cellular responses, such as osteogenesis, or by delivering drugs directly to the target site.

    Growth factors are crucial for signaling and directing cellular processes during tissue regeneration. dovepress.comresearchgate.net However, their systemic administration is often associated with adverse effects and high costs. dovepress.comresearchgate.net Local delivery from a scaffold can overcome these limitations by providing a sustained release at the site of injury.

    This compound scaffolds, particularly those made of hydroxyapatite (HAp) and trithis compound (TCP), are widely used for growth factor delivery due to their compositional similarity to bone mineral. dovepress.comresearchgate.net The mechanism of growth factor delivery from CaP scaffolds involves several interactions. The surface charge, crystallinity, and dissolution properties of the CaP material influence the adsorption and subsequent release of the growth factor. acs.org For example, Bone Morphogenetic Protein-2 (BMP-2) can interact with HAp through its -OH, -NH2, and COO- functional groups. nih.gov The release kinetics can be tailored by controlling the properties of the CaP carrier. For instance, nanoparticles can be incorporated into scaffolds to provide a more sustained release profile. dovepress.com

    This compound nanoparticles (CaP-NPs) have emerged as promising non-viral vectors for drug and gene delivery due to their biocompatibility, biodegradability, and ability to be taken up by cells. mdpi.com Their mechanism of action as a drug delivery system involves several key steps.

    The loading of drugs onto or into CaP-NPs can be achieved through co-precipitation or surface adsorption. The choice of method affects the drug loading efficiency and release kinetics. Co-precipitation generally leads to a higher loading efficiency and a slower release rate due to the stronger interaction between the drug and the CaP matrix.

    Once administered, CaP-NPs can be internalized by cells through mechanisms like endocytosis. Inside the cell, the acidic environment of endosomes and lysosomes facilitates the dissolution of the CaP nanoparticles, leading to the release of the encapsulated drug into the cytoplasm. This pH-sensitive release mechanism is a key advantage of CaP-based delivery systems. The surface of CaP-NPs can also be functionalized with targeting ligands to enhance their uptake by specific cell types. mdpi.com

    Delivery SystemActive MoleculeLoading MechanismRelease MechanismKey Findings
    This compound ScaffoldsGrowth Factors (e.g., BMP-2)Surface AdsorptionDissolution of CaP matrix and desorption of growth factorSustained release improves osteoconductivity of the scaffold. dovepress.com
    This compound NanoparticlesBisphosphonatesCo-precipitation / ChemisorptionpH-dependent dissolution in endosomes/lysosomesCo-precipitation leads to higher loading and slower release.
    This compound NanoparticlessiRNA/pDNASurface BindingDissolution of nanoparticles inside the cellProtects nucleic acids from degradation and facilitates cellular uptake.

    Magnetic and Plasmonic this compound Nanocomposites for Advanced Biomedical Research

    The development of multifunctional nanocomposites that combine the properties of this compound with magnetic or plasmonic nanoparticles opens up new avenues for advanced biomedical applications, including targeted drug delivery, hyperthermia therapy, and bioimaging.

    Magnetic this compound nanocomposites are typically created by incorporating iron oxide nanoparticles (IONPs) into a CaP matrix. nih.gov These composites can be guided to a target site using an external magnetic field. Research has shown that incorporating IONPs into this compound cement (CPC) can enhance the mechanical strength and osteogenic activity of the scaffold. nih.gov For example, CPC scaffolds with 3% IONP content showed the most significant enhancement in the osteogenesis of human dental pulp stem cells. nih.gov Iron-doped hydroxyapatite has also been synthesized for applications in magnetic hyperthermia. mdpi.com

    Plasmonic this compound nanocomposites are formed by integrating noble metal nanoparticles, such as gold (Au), with CaP. nih.govnih.gov These composites exhibit unique optical properties due to the surface plasmon resonance of the metal nanoparticles, which can be utilized for imaging and photothermal therapy. The fabrication of gold-calcium phosphate composite nanoparticles has been achieved through coprecipitation, where amino-terminated polyethylene (B3416737) glycol plays a crucial role in mediating the process and controlling the size and dispersion of the nanoparticles. nih.gov The incorporation of gold nanoparticles into this compound cement has been shown to improve the adhesion and proliferation of human dental pulp stem cells and enhance their osteogenic differentiation. nih.gov

    Porous this compound Scaffolds for Tissue Engineering Research (structural and functional aspects)

    Porous this compound scaffolds are extensively utilized in tissue engineering research as three-dimensional frameworks that mimic the natural extracellular matrix of bone, providing mechanical support and promoting the regeneration of damaged tissues. nih.gov The efficacy of these scaffolds is intrinsically linked to a synergistic interplay between their structural and functional characteristics.

    Structural Aspects:

    The architecture of porous this compound scaffolds is a critical determinant of their success in tissue engineering applications. Key structural parameters include porosity, pore size, and interconnectivity, all of which can be tailored to support cellular activities and tissue integration. oatext.com

    Porosity and Pore Size: A high degree of porosity is essential to facilitate cell infiltration, nutrient transport, and waste removal. oatext.com The optimal pore size for bone tissue engineering is generally considered to be in the range of 100-800 µm. researchgate.net Macropores ( > 100 µm) allow for cell migration and vascularization, while micropores ( < 20 µm) on the strut surfaces can enhance cell attachment and ion exchange. Studies have shown that varying sintering temperatures can be used to control the microporosity of trithis compound (TCP) scaffolds, which in turn influences bone ingrowth. mdpi.com For instance, TCP scaffolds sintered at 1000°C exhibited a higher microporosity of 39%, which was found to significantly enhance bony bridging and bone regeneration compared to scaffolds sintered at higher temperatures. mdpi.com

    Mechanical Properties: The mechanical strength of the scaffold must be sufficient to withstand physiological loads during tissue regeneration. However, highly porous ceramic scaffolds often exhibit brittleness and low compressive strength. researchgate.netresearcher.life To address this, various reinforcement strategies have been developed. One approach involves coating the hydroxyapatite (HA) scaffold with biodegradable polymers like polycaprolactone (PCL) or polylactic acid (PLLA). oatext.com Another method creates a two-phase composite where a spongy polymer structure is formed within the pores of the HA frame. oatext.com These modifications have been shown to dramatically improve the compressive mechanical properties of the scaffolds. oatext.com For example, uncoated HA scaffolds may have a compressive strength of around 0.5 MPa, which can be increased to 2.3 MPa with a PCL coating and even further in two-phase composite structures. oatext.comoatext.com

    Interactive Data Table: Structural and Mechanical Properties of Porous this compound Scaffolds

    Scaffold MaterialFabrication/ModificationPorosity (%)Pore Size (µm)Compressive Strength (MPa)
    Hydroxyapatite (HA)Polymeric sponge replication75%400-5000.65
    Trithis compound (TCP)Lithography-based 3D printingHigh (39%)--
    HA/PCL CompositePolymer coating--2.3
    HA/PLLA CompositePolymer coating--3.6
    Apatite-Brushite Composite3D printing and salt-leaching65%-15

    Functional Aspects:

    The functional properties of this compound scaffolds are directly related to their chemical composition and surface characteristics, which govern their biological performance.

    Biocompatibility and Osteoconductivity: Calcium phosphates, such as hydroxyapatite and trithis compound, are known for their excellent biocompatibility and osteoconductivity, meaning they support the attachment, proliferation, and differentiation of bone cells and provide a template for new bone growth. nih.govnih.gov In vivo studies have demonstrated excellent osseointegration of 3D-printed this compound scaffolds, with close contact between newly formed bone and the biomaterial without signs of inflammation. nih.gov The surface topography and chemistry of the scaffold play a crucial role in these interactions.

    Biodegradability: The degradation rate of a scaffold is a critical functional parameter, as it should ideally match the rate of new tissue formation. The degradation products of calcium phosphates are non-toxic and can be metabolized by the body. nih.gov The chemical composition of the scaffold influences its degradation rate; for example, β-trithis compound (β-TCP) is more soluble and degrades faster than hydroxyapatite. mdpi.com Biphasic this compound (BCP), a combination of HA and β-TCP, allows for the tuning of the degradation rate by adjusting the ratio of the two phases. mdpi.com

    Osteoinductivity: Some this compound formulations have demonstrated osteoinductive properties, meaning they can induce the differentiation of non-bone-forming cells into osteoblasts. nih.gov This property is highly desirable for bone regeneration in non-osseous sites. The micro- and nano-architecture of the scaffold, as well as the release of calcium and phosphate ions, are thought to contribute to its osteoinductive potential. mdpi.com

    Additive Manufacturing and 3D Printing of Complex this compound Geometries for Research Models

    Additive manufacturing (AM), or 3D printing, has revolutionized the fabrication of this compound scaffolds, enabling the creation of complex and patient-specific geometries with a high degree of control over the internal architecture. nih.gov These technologies are invaluable for creating sophisticated research models to study bone regeneration and disease.

    Various AM techniques are employed for fabricating this compound scaffolds, each with its own set of advantages and limitations:

    Stereolithography (SLA): This technique uses a light source to photopolymerize a ceramic-loaded resin layer by layer. SLA allows for the production of scaffolds with high resolution and complex shapes. nih.gov Research has demonstrated the successful fabrication of both pure hydroxyapatite and biphasic this compound scaffolds using SLA, which have shown excellent biocompatibility and osseointegration in animal models. nih.gov

    Digital Light Processing (DLP): Similar to SLA, DLP uses light to cure a photosensitive ceramic slurry. DLP is capable of rapidly fabricating scaffolds with high precision. oup.com Studies have utilized DLP to create biphasic this compound scaffolds with pore-size gradients that mimic the structure of natural bone, showing enhanced new bone formation and vascularization in vivo. nih.gov

    Binder Jetting: In this process, a liquid binder is selectively deposited onto a powder bed of this compound to bind the particles together. nih.gov This method allows for the creation of scaffolds from a wide range of this compound materials, including α-TCP and β-TCP. nih.gov The resulting green parts are typically sintered to achieve the desired mechanical strength. nih.gov

    Material Extrusion (Direct Ink Writing): This technique involves extruding a paste or "ink" composed of this compound powder and a binder through a nozzle to build a 3D structure. This method is versatile and can be used to create scaffolds with various compositions. For instance, composite scaffolds of apatite and brushite have been fabricated using a combination of material extrusion and salt-leaching to achieve high porosity and improved compressive strength. elsevierpure.com

    The ability to precisely control the scaffold's architecture through 3D printing allows researchers to investigate the influence of specific geometric parameters on bone regeneration. For example, studies have systematically varied the filament dimension and distance in 3D-printed trithis compound scaffolds to determine their effect on osteoconductivity. nih.govaccscience.com These research models are crucial for optimizing scaffold design for clinical applications.

    Interactive Data Table: Additive Manufacturing of this compound Scaffolds for Research

    Additive Manufacturing TechniqueThis compound MaterialKey Process/Material ParametersResulting Scaffold PropertiesResearch Findings (In Vitro/In Vivo)
    Stereolithography (SLA)Hydroxyapatite (HA), Biphasic this compound (HA/TCP)Ceramic-loaded photopolymer resinHigh resolution, complex geometriesExcellent biocompatibility and osseointegration in a rat cranial defect model. nih.gov
    Digital Light Processing (DLP)Biphasic this compound (BCP)Photocurable slurry with 50 wt% CaP powders, 50 µm slice thicknessHigh fidelity, pore-size graded structures (400-800 µm)Promoted osteogenesis in vitro and enhanced new bone formation and vascularization in vivo. nih.gov
    Material Extrusion & Salt LeachingApatite-Brushite CompositeCeramic scaffold immersed in an aqueous 'cement solution'65% porosity, 15 MPa compressive strengthGood new bone formation (85% coverage) in a calvaria defect model after 11 weeks. elsevierpure.com
    Lithography-based 3D PrintingTrithis compound (TCP)Sintering temperatures varied from 1000°C to 1200°CControlled microporosity (e.g., 39% at 1000°C)Higher microporosity enhanced bone ingrowth and osteoconduction in vivo. mdpi.com

    Advanced Characterization Techniques in Calcium Phosphate Research

    X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis

    X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials, including the various phases of calcium phosphate (B84403). By bombarding a sample with X-rays and measuring the diffraction patterns, XRD provides a unique fingerprint of the material's crystal structure. This enables the identification of specific calcium phosphate phases, such as hydroxyapatite (B223615) (HA), β-trithis compound (β-TCP), and amorphous this compound (ACP), based on the distinct positions and intensities of the diffraction peaks. researchgate.netekb.egresearchgate.net

    The Rietveld refinement method is a powerful analytical approach applied to XRD data for quantitative phase analysis. nih.govsemanticscholar.org This technique involves fitting a theoretical diffraction pattern, calculated from known crystal structure models, to the experimental data. nih.gov It allows for the precise determination of the weight fractions of different crystalline phases in a multiphase sample without the need for internal or external standards. nih.goviucr.org For instance, in biphasic this compound (BCP) ceramics, Rietveld refinement can accurately quantify the ratio of HA to β-TCP, which is a critical parameter influencing the material's bioresorbability. cambridge.orgresearchgate.net Studies have shown that this method can achieve a high degree of accuracy and reproducibility, with reproducibility limits for phase quantities around ±1.67 wt%. cambridge.org

    Furthermore, XRD is instrumental in determining the degree of crystallinity of a this compound sample. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials result in a broad halo with no distinct peaks. biomaterials.org The percentage of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area of both the crystalline peaks and the amorphous halo. lambdatechs.com This is particularly important for plasma-sprayed HA coatings on medical implants, where the crystallinity affects the coating's dissolution rate and biological response. lambdatechs.com The broadening of diffraction peaks can also be used to estimate the average crystallite size through the Scherrer equation. ekb.egmedcraveonline.com

    Table 1: Representative XRD Data for Common this compound Phases

    This compound PhaseCrystal SystemKey Diffraction Peaks (2θ)JCPDS Card No.
    Hydroxyapatite (HA)Hexagonal25.9°, 31.8°, 32.2°, 32.9°09-0432
    β-Trithis compound (β-TCP)Rhombohedral25.8°, 27.8°, 31.0°, 34.3°09-0169
    α-Trithis compound (α-TCP)Monoclinic29.8°, 30.7°, 34.1°09-0348
    Dithis compound Dihydrate (Brushite)Monoclinic11.6°, 20.9°, 23.4°, 29.3°09-0077
    Octathis compound (OCP)Triclinic4.7°, 9.5°, 16.8°, 26.2°26-1056

    Note: Peak positions can vary slightly depending on experimental conditions and sample composition.

    Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy for Chemical Bonding Analysis

    FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. cnr.it The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For calcium phosphates, FTIR is particularly sensitive to the phosphate (PO₄³⁻), hydroxyl (OH⁻), and carbonate (CO₃²⁻) groups. elsevierpure.com The main vibrational modes of the phosphate group (ν₁, ν₂, ν₃, and ν₄) appear in distinct regions of the spectrum, and their positions and shapes can be used to identify the specific this compound phase. biointerfaceresearch.com For example, the presence of sharp bands at approximately 3571 cm⁻¹ and 630 cm⁻¹ is characteristic of the stretching and librational modes of the hydroxyl groups in the crystalline lattice of hydroxyapatite. biointerfaceresearch.com

    Raman spectroscopy is a complementary technique that involves scattering of monochromatic light from a laser source. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift provides information about the vibrational modes of the molecules. While FTIR is based on absorption, Raman spectroscopy is a scattering technique, and the selection rules for which vibrations are active differ between the two. This often means that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

    Table 2: Characteristic FTIR and Raman Bands for Hydroxyapatite

    Functional GroupVibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
    OH⁻Stretching (νs)~3571~3575
    OH⁻Librational (νL)~630Not typically observed
    PO₄³⁻Symmetric Stretching (ν₁)Not typically IR active~962
    PO₄³⁻Asymmetric Stretching (ν₃)~1030-1090~1045, ~1075
    PO₄³⁻Bending (ν₄)~565, ~603~580, ~610
    PO₄³⁻Bending (ν₂)~470~430, ~450
    CO₃²⁻ (B-type)Asymmetric Stretching (ν₃)~1410-1450~1070

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Ultrastructural Analysis

    Electron microscopy techniques are indispensable for visualizing the morphology and ultrastructure of this compound materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the size, shape, surface topography, and internal structure of these materials. cnr.itsciarena.com

    SEM operates by scanning a focused beam of electrons across the surface of a sample. The interaction of the electrons with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. SEM provides detailed information about the surface morphology, including particle shape, size distribution, and porosity. sciarena.comresearchgate.netresearchgate.net For example, SEM images can reveal the spherical nature of amorphous this compound particles, the plate-like or needle-like crystals of octathis compound, and the agglomerated, grainy structure of some synthetic hydroxyapatites. researchgate.net

    TEM, on the other hand, directs a beam of electrons through an ultrathin section of the sample. The transmitted electrons are then focused to form an image. TEM offers much higher spatial resolution than SEM, allowing for the visualization of the internal structure and crystallographic features of materials at the nanoscale. researchgate.net TEM analysis of hydroxyapatite nanoparticles can reveal their individual crystal shape, such as rod-like or spherical, and their dimensions. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide diffraction patterns from very small regions of the sample, helping to identify the crystal structure of individual nanoparticles. researchgate.net

    Table 3: Morphological Features of this compound Phases Observed by SEM and TEM

    This compound PhaseSEM MorphologyTEM Morphology/Features
    Amorphous this compound (ACP)Granular particles, often forming spherical aggregates. researchgate.netAggregates of spherical nanoparticles, typically <50 nm in diameter. researchgate.net
    Octathis compound (OCP)Needle-like or plate-like crystals. researchgate.netNeedle-like or plate-like crystals; SAED reveals distinct crystallographic planes. researchgate.net
    Hydroxyapatite (HA)Can vary from grainy, agglomerated particles to well-defined hexagonal prisms depending on synthesis. researchgate.netekb.egFlake-like or rod-like nanocrystals; SAED confirms the hexagonal crystal structure. researchgate.netresearchgate.net
    β-Trithis compound (β-TCP)Irregularly shaped particles, often with a porous structure. researchgate.netNanocrystalline grains within a larger particle.

    Energy Dispersive X-ray Spectroscopy (EDS) and Wavelength Dispersive X-ray Spectroscopy (WDS) for Elemental Composition

    Energy Dispersive X-ray Spectroscopy (EDS or EDX) and Wavelength Dispersive X-ray Spectroscopy (WDS) are analytical techniques often coupled with electron microscopy to determine the elemental composition of a sample. Both methods rely on the analysis of characteristic X-rays emitted from the sample when it is bombarded by the electron beam.

    EDS uses a solid-state detector to simultaneously collect X-rays of all energies. The resulting spectrum shows peaks corresponding to the different elements present in the sample. EDS is a rapid and widely used technique for qualitative and semi-quantitative elemental analysis. nih.gov A key application in this compound research is the determination of the calcium-to-phosphorus (Ca/P) atomic ratio. nih.govresearchgate.netresearchgate.net This ratio is a critical parameter for identifying different this compound phases, as each has a distinct theoretical Ca/P value (e.g., 1.67 for stoichiometric HA, 1.5 for TCP). However, the accuracy of EDS can be influenced by factors such as the electron beam acceleration voltage and the sample's particle size and topography. nih.govnih.gov

    WDS offers significantly higher energy resolution and better accuracy for quantitative analysis compared to EDS. Instead of detecting all X-ray energies at once, WDS uses a diffracting crystal to select specific wavelengths of X-rays to be counted by a detector. This allows for the separation of overlapping peaks from different elements, which can be a challenge in EDS. While WDS provides more precise quantitative data, it is a slower technique as it measures one element at a time.

    Table 4: Theoretical vs. Experimental Ca/P Ratios Determined by EDS

    This compound PhaseTheoretical Ca/P RatioTypical Experimental Ca/P Ratio (EDS)
    Hydroxyapatite (HA)1.671.60 - 1.83 nih.govresearchgate.net
    Trithis compound (TCP)1.50~1.56 (in phosphatic concretions) researchgate.net
    Octathis compound (OCP)1.33Can be challenging to measure accurately due to beam damage researchgate.net

    Note: Experimental values can vary significantly based on sample stoichiometry, measurement parameters, and instrument calibration.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in Calcium Phosphates

    Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments in solid materials, including both crystalline and amorphous calcium phosphates. researchgate.netcambridge.org NMR provides detailed information about the chemical structure, connectivity, and dynamics at the atomic level by probing the magnetic properties of atomic nuclei. cambridge.org For this compound research, ³¹P and ¹H are the most commonly studied nuclei. nih.govnih.govacs.org

    ³¹P Magic Angle Spinning (MAS) NMR is used to characterize the different phosphate environments. The chemical shift of the ³¹P nucleus is highly sensitive to its local bonding environment, allowing for the differentiation between various this compound phases. nih.govresearchgate.net For example, crystalline hydroxyapatite typically shows a narrow ³¹P NMR signal around 2.8 ppm, while amorphous this compound exhibits a much broader peak, reflecting the distribution of different local environments in the disordered structure. researchgate.net

    ¹H MAS NMR provides insights into the proton-containing species, such as structural hydroxyl groups (OH⁻) and water molecules (H₂O). acs.org In hydroxyapatite, a narrow ¹H signal around 0 ppm is characteristic of the OH⁻ groups within the crystal lattice, while a broader peak around 4-5 ppm is associated with adsorbed water molecules. acs.org Two-dimensional NMR techniques, such as ¹H-³¹P Heteronuclear Correlation (HETCOR) spectroscopy, can be used to establish the spatial proximity between specific proton and phosphorus environments, revealing, for instance, the close association of OH⁻ groups with PO₄³⁻ ions in crystalline HA and the proximity of H₂O molecules to PO₄³⁻ ions in ACP. nih.govacs.org

    Table 5: Typical ³¹P and ¹H NMR Chemical Shifts for Calcium Phosphates

    This compound PhaseNucleusChemical Shift (ppm)Linewidth/Features
    Hydroxyapatite (HA)³¹P~2.8 researchgate.netNarrow
    Amorphous this compound (ACP)³¹PBroad peak centered around 3-4 ppm acs.orgBroad, indicating structural disorder
    Hydroxyapatite (HA)¹H~0.0 (OH⁻), ~5.4 (H₂O) researchgate.netNarrow (OH⁻), Broad (H₂O)
    Brushite (DCPD)³¹P~1.3Relatively narrow
    Monetite (DCPA)³¹P~ -0.1, ~ -1.3Two distinct peaks

    Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography at the nanoscale. nih.gov It can also be used to measure various nanomechanical properties, such as elasticity, adhesion, and stiffness. researchgate.net AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored to create a topographical map.

    In this compound research, AFM is widely used to characterize the surface roughness and textural features of coatings and scaffolds. nih.govresearchgate.net Surface topography is a critical factor that influences cell adhesion and proliferation. AFM can quantitatively measure parameters such as the root-mean-square (RMS) roughness and visualize the nanoscale features of biomimetic apatite coatings. nih.gov Studies have shown that by varying synthesis conditions, the topographical complexity and surface roughness of this compound layers can be controlled. nih.gov

    Beyond imaging, AFM can be operated in force spectroscopy mode to probe nanomechanical properties. By pressing the tip into the sample surface and then retracting it, a force-distance curve is generated. This curve provides information about the material's elastic modulus (stiffness) and adhesion forces. This capability is valuable for assessing the mechanical integrity of this compound coatings and understanding how their mechanical properties at the nanoscale relate to their bulk characteristics and biological performance. researchgate.net

    Dynamic Light Scattering (DLS) for Particle Size Distribution of this compound Nanoparticles

    Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and nanoparticles suspended in a liquid. researchgate.netpreprints.orgpreprints.orghoriba.com This method is particularly well-suited for characterizing this compound nanoparticles synthesized for applications such as drug delivery and bioimaging.

    DLS works by illuminating the particle suspension with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles in the liquid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

    The output of a DLS measurement is typically a particle size distribution, showing the relative abundance of particles of different sizes. This information is crucial for quality control in nanoparticle synthesis and for understanding how particle size influences the biological behavior of the nanoparticles. researchgate.netresearchgate.net

    Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transformations

    Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to investigate the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated or cooled. ebatco.comtudelft.nl Together, they provide critical insights into the thermal stability, decomposition pathways, and phase transformations of this compound compounds.

    TGA of this compound materials typically reveals high thermal stability. For instance, a biphasic this compound bioceramic synthesized from fish bone waste demonstrated stability up to 1000°C, with a total weight loss of only 1.34%. researchgate.net The analysis identified two primary thermal events: the first, between approximately 225°C and 400°C, is attributed to the loss of adsorbed water and structural water, while the second corresponds to the decomposition of residual organic matter or carbonate species at higher temperatures. researchgate.net Similarly, TGA performed on this compound with a hydroxyapatite structure showed stability up to 1200°C. researchgate.net The observed weight loss in these materials is often associated with the release of weakly and strongly adsorbed water at temperatures up to 350°C, followed by the decomposition of phosphate ions at higher temperatures, around 400°C. researchgate.net

    DSC analysis complements TGA by identifying the temperatures at which phase transitions, crystallization, or melting occur, which are not necessarily associated with a mass change. For this compound glasses, DSC is used to determine the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery, viscous state. researchgate.net DSC curves for synthesized this compound powders can reveal endothermic or exothermic peaks corresponding to specific phase transformations, which are influenced by factors such as the initial Ca/P molar ratio and reaction times during synthesis. researchgate.net For example, the study of calcium hydrogen phosphate dihydrate (CHPD), a compound found in urinary calculi, utilizes TGA to determine the kinetic and thermodynamic parameters of its dehydration process. akjournals.com

    The data below summarizes key thermal events observed in different this compound materials using TGA and DSC.

    This compound MaterialTechniqueObserved Thermal EventTemperature Range (°C)Associated ChangeReference
    Biphasic this compound (from fish bone)TGAFirst Weight Loss~225 - 400Loss of adsorbed and structural water researchgate.net
    Biphasic this compound (from fish bone)TGATotal Weight LossUp to 10001.34% total mass loss researchgate.net
    HydroxyapatiteTGAWater Release~150 - 350Release of strongly adsorbed water researchgate.net
    HydroxyapatiteTGADecomposition~400Decomposition of phosphate ions researchgate.net
    Calcium Hydrogen Phosphate Dihydrate (CHPD)TGADehydrationNot specifiedLoss of water of hydration akjournals.com
    Calcium Metaphosphate GlassDSCGlass Transition (Tg)~520Transition from glassy to rubbery state researchgate.net

    Scanning Transmission X-ray Microscopy (STXM) for Nanoscale Chemical Composition

    Scanning Transmission X-ray Microscopy (STXM) is a high-resolution imaging technique that provides detailed information on the chemical composition and spatial distribution of different phases within a material at the nanoscale. nih.govwikipedia.org It combines the principles of X-ray microscopy with X-ray absorption spectroscopy, allowing for the generation of chemical maps with a spatial resolution approaching 10 nm. wikipedia.orgresearchgate.net In the context of this compound research, STXM is invaluable for studying complex biomineralization processes and characterizing heterogeneous materials like bone, teeth, and synthetic biocements. nih.gov

    STXM operates by focusing a monochromatic X-ray beam onto a small spot on a thin sample and scanning the sample across the beam. The transmitted X-ray intensity is recorded at each point, creating an image. wikipedia.org By tuning the X-ray energy across the absorption edges of specific elements (e.g., the Calcium L-edge, Phosphorus L-edge, and Carbon K-edge), X-ray Absorption Near-Edge Structure (XANES) spectra can be acquired from extremely small spots. nih.govresearchgate.net These spectra act as chemical fingerprints, allowing for the identification and mapping of different this compound phases, such as hydroxyapatite, amorphous calcium carbonate, or transient precursor phases. researchgate.netresearchgate.netradiologykey.com

    A key application of STXM in this field is the quantitative analysis of local chemical composition. Researchers have developed methods using XANES spectra to determine crucial parameters like the Ca/P ratio and the degree of carbonate substitution in apatite at a scale of approximately 25 nm. nih.govresearchgate.net This capability is particularly important for understanding the formation mechanisms of biological materials, where precursor phases may remain spatially distinct from the mature, crystalline phase. nih.gov For example, STXM has been successfully used to identify the precipitation of carbonate hydroxyapatite by microorganisms, providing insights into microbial calcification processes. researchgate.netradiologykey.com The technique's ability to analyze fully hydrated samples also makes it highly suitable for studying biological systems in a near-native state. researchgate.net

    The table below highlights the applications and findings of STXM in the nanoscale analysis of this compound.

    ApplicationAnalytical MethodKey FindingsSpatial ResolutionReference
    Phase IdentificationXANES spectra at Ca L2,3- and P L2,3-edgesUnique spectral fingerprints for different Ca-phosphate phases (e.g., hydroxyapatite).~25 nm nih.govresearchgate.net
    Quantitative AnalysisXANES spectra at C K-, Ca L2,3- and P L2,3-edgesDetermination of local Ca/P ratio and carbonate content.~25 nm nih.govresearchgate.net
    Biomineralization StudiesNEXAFS/XANES spectroscopy and imagingIdentified carbonate hydroxyapatite precipitated by Caulobacter crescentus.Sub-micrometer researchgate.netradiologykey.com
    Analysis of Precursor PhasesImaging and spectroscopyEnables spatial mapping of transient precursor phases separate from mature phases.Tens of nanometers nih.govresearchgate.net

    Computational Modeling and Theoretical Approaches in Calcium Phosphate Research

    Density Functional Theory (DFT) for Electronic Structure and Bonding in Calcium Phosphates

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and bonding properties of materials. nih.govcabidigitallibrary.org In the context of calcium phosphates, DFT calculations provide valuable information on bond distances, bond angles, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. cabidigitallibrary.org

    For instance, DFT studies on nano-hydroxyapatite (HAp) have determined its geometric structure and electronic parameters. cabidigitallibrary.org Using the B3LYP functional method with a 6-31G(d,p) basis set, the HOMO and LUMO energies for nano-HAp have been calculated to be -5.17 eV and -3.53 eV, respectively, resulting in an energy gap of 1.64 eV. cabidigitallibrary.org This small energy gap suggests a high probability of charge transfer within the molecule. cabidigitallibrary.org Such computational studies provide a framework for designing and selecting biomaterials for various applications. cabidigitallibrary.org

    DFT is also employed to understand the effects of ionic substitutions on the electronic properties of CaP ceramics. rsc.org For example, theoretical investigations on niobium-doped HAp have been conducted to determine variations in structural and electronic characteristics. rsc.org Furthermore, DFT has been used to study the surface charge states of HAp, which is crucial for understanding interactions with molecules and proteins. mdpi.com

    Table 1: Calculated Electronic Properties of Nano-Hydroxyapatite using DFT

    PropertyValue
    HOMO Energy-5.17 eV
    LUMO Energy-3.53 eV
    Energy Gap (LUMO-HOMO)1.64 eV
    Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level. cabidigitallibrary.org

    Molecular Dynamics (MD) Simulations of Calcium Phosphate (B84403) Growth and Dissolution

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In calcium phosphate research, MD simulations have been instrumental in elucidating the mechanisms of nucleation, growth, and dissolution at an atomistic level. ucl.ac.uknih.gov

    A key finding from MD simulations is the role of pre-nucleation clusters, such as Posner's clusters (Ca₉(PO₄)₆), in the formation of amorphous this compound (ACP) and subsequently hydroxyapatite (B223615). ucl.ac.uknih.gov Unbiased MD simulations have validated the Posner's model by showing the aggregation of calcium and phosphate ions into these clusters from aqueous solutions. ucl.ac.uk The stoichiometry of these clusters is dependent on the ionic composition of the solution. nih.gov

    MD simulations have also been used to investigate the interaction of CaP species with surfaces, such as titanium dioxide, which is relevant for orthopedic implants. ucl.ac.uk These simulations help in understanding heterogeneous nucleation processes. Furthermore, MD studies have explored the influence of various ions and organic molecules on CaP nucleation and growth, providing insights that are difficult to obtain through experimental methods alone. semanticscholar.org The development of new force fields specifically parameterized for aqueous this compound systems enhances the accuracy of these simulations in reproducing thermodynamic properties like ion hydration and mineral solubility. cardiff.ac.uk

    Finite Element Analysis (FEA) for Mechanical Behavior of this compound Scaffolds

    Finite Element Analysis (FEA) is a computational tool used to predict how a physical object behaves under given conditions. In the field of bone tissue engineering, FEA is extensively used to analyze the mechanical behavior of porous this compound scaffolds. researchgate.netresearchgate.net These simulations are crucial for designing scaffolds that can withstand physiological loads and provide the appropriate mechanical stimuli for bone regeneration. researchgate.net

    FEA models are often created from micro-computed tomography (µCT) scans of the actual scaffolds, allowing for a highly accurate representation of their complex internal architecture. researchgate.net By applying simulated compressive loads, researchers can determine the stress and strain distributions throughout the solid material phase of the scaffold. researchgate.netnih.gov For example, a study on this compound-based cement and biodegradable glass scaffolds under a 0.5% compressive strain found maximal compressive and tensile strains of 1.6% and 0.6%, respectively. researchgate.net

    Table 2: Mechanical Properties of a Porous this compound Scaffold from FEA

    ParameterValue
    Applied Compressive Strain0.5%
    Maximal Compressive Strain1.6%
    Maximal Tensile Strain0.6%
    Data is indicative of typical FEA results for CaP-based scaffolds. researchgate.net

    Monte Carlo Simulations for Surface Adsorption and Ion Exchange on Calcium Phosphates

    Monte Carlo simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. While direct and extensive studies employing Monte Carlo simulations specifically for surface adsorption and ion exchange on calcium phosphates are not prominently detailed in the provided search results, the principles of this method are applicable to understanding these phenomena. Adsorption processes on CaP surfaces are often studied experimentally and modeled using isotherms like the Langmuir and Freundlich models, which describe monolayer and multilayer adsorption, respectively. cabidigitallibrary.orgnoaa.gov

    Computational methods, in general, can be used to simulate the adsorption of ions and molecules onto CaP surfaces to understand the binding energies and preferred adsorption sites. For instance, understanding the adsorption of proteins or other biomolecules is critical for the biocompatibility of CaP implants. nih.gov The exchange of ions between the CaP material and the surrounding biological fluid is a key aspect of its bioactivity and resorption. matec-conferences.orgnih.gov While MD simulations are more commonly cited for these dynamic processes, Monte Carlo methods could theoretically be used to explore the equilibrium states of ion distribution and surface coverage.

    Crystal Structure Prediction and Energetic Landscape Mapping of this compound Phases

    Crystal Structure Prediction (CSP) is a computational approach aimed at identifying the most stable crystal structures (polymorphs) of a given compound based on its chemical formula. nist.govrsc.org This is achieved by generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies, often using methods like DFT. nih.gov The resulting plot of energy versus structural parameters is known as the crystal energy landscape. rsc.org

    For calcium phosphates, which can exist in various phases such as hydroxyapatite, β-trithis compound, and octathis compound, CSP can be a valuable tool to understand their relative stabilities and the potential for phase transformations. researchgate.netmdpi.comresearchgate.net The energetic landscape can reveal which phases are thermodynamically most favorable under specific conditions. rsc.org While a detailed energetic landscape mapping for all this compound phases is a complex undertaking, the principles of CSP suggest that the most stable polymorph will correspond to the global minimum on the energy landscape. nist.gov This computational approach complements experimental studies by helping to rationalize the observed solid forms and potentially discovering new, metastable phases. rsc.org

    Modeling of Ion Substitution Effects on this compound Stability

    Computational modeling is a key tool for investigating the effects of ion substitution on the stability and properties of this compound materials. The flexible crystal structure of calcium phosphates, particularly hydroxyapatite, allows for a wide range of cationic and anionic substitutions. mdpi.comnih.gov

    DFT calculations can be used to determine the preferred substitution sites for different ions and the resulting changes in lattice parameters and electronic structure. For example, studies on magnesium-substituted β-trithis compound (β-TCP) have shown that Mg²⁺ initially occupies a specific six-fold coordinated calcium site, leading to a contraction of the lattice. Similarly, the substitution of strontium for calcium in hydroxyapatite has been modeled, showing a linear expansion of the lattice constants consistent with the larger ionic radius of Sr²⁺. mdpi.com

    These computational models help to predict how different dopants will affect the thermodynamic stability of the CaP structure. This is crucial for designing biomaterials with tailored degradation rates and biological responses, as ionic substitutions can significantly alter the solubility and bioactivity of the material. mdpi.comnih.gov

    Computational Fluid Dynamics (CFD) for Cellular Microenvironment in Scaffolds

    Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of tissue engineering, CFD is used to model the cellular microenvironment within porous this compound scaffolds. researchgate.netmdpi.com These models are essential for understanding the transport of nutrients, oxygen, and metabolic waste products to and from the cells seeded within the scaffold. noaa.gov

    CFD simulations can predict fluid velocity, pressure, and shear stress distributions within the complex pore network of a scaffold. researchgate.net This is critical because fluid flow-induced shear stress is a significant mechanical stimulus that can influence cell proliferation, differentiation, and extracellular matrix production. mdpi.com For instance, CFD analysis has shown that CaP scaffolds can generate significantly higher shear stress values compared to polymeric scaffolds, which can be beneficial for osteogenesis. researchgate.net

    By simulating different flow conditions, such as those in a bioreactor, CFD models help to optimize the design of scaffolds and culture conditions to ensure a uniform distribution of cells and nutrients, ultimately leading to more successful bone tissue regeneration. researchgate.net

    Future Directions and Emerging Research Avenues in Calcium Phosphate Science

    Development of Next-Generation Biologically Active Calcium Phosphate (B84403) Materials

    The pursuit of next-generation CaP materials centers on augmenting their inherent bioactivity and tailoring their performance for specific tissue engineering applications. This involves strategic functionalization, creation of advanced composite materials, and the design of intricate, biomimetic structures.

    Functionalization for Enhanced Bioactivity: Incorporating specific ions or molecules into the CaP lattice or onto its surface is a key strategy to imbue materials with enhanced biological functions. For instance, substituting calcium ions with strontium (Sr2+) has shown to stabilize the apatitic crystal lattice, thereby enhancing scaffold hardness and the mechanical stability of newly formed bone mdpi.com. Similarly, magnesium (Mg2+) substitution has been demonstrated to influence bone metabolism, regulate osteoblast and osteoclast activity, and stimulate new bone growth nih.govnih.gov. Silicon (Si) substitution into hydroxyapatite (B223615) (SiHA) has also emerged as a promising avenue, enhancing the speed and quality of bone repair processes and improving bioactivity and biofunctionality researchgate.net. Functionalization with bioactive ions and molecules, such as growth factors or drugs, further amplifies the biological performance of CaP materials, leading to improved tissue regeneration researchgate.netnih.govjab-fm.com.

    Composite Materials: Combining CaPs with natural or synthetic polymers, or other advanced materials like graphene, offers synergistic benefits. For example, calcium phosphate microflowers, often combined with chitosan (B1678972), exhibit a hierarchical porous structure with a large surface area, enhancing their efficacy in drug delivery, wound healing, and bone regeneration ijpsjournal.com. Graphene-enhanced this compound scaffolds (CaPG) are being developed for bone regeneration, leveraging graphene's properties to create osteoinductive, safe, and cost-effective alternatives to traditional bone grafts 3dprintingindustry.comorthofeed.com. Furthermore, incorporating CaP nanoparticles into polymer matrices, such as poly(L-lactic acid) (PLLA) via electrospinning, creates fibrous membranes with hierarchical porosity and enhanced osteoblast adhesion and proliferation nih.gov.

    Biomimetic Architectures: Mimicking the hierarchical structure and composition of natural bone is a significant focus. This includes developing materials with tailored porosity, interconnected pore networks, and specific surface topographies that promote cell attachment, proliferation, and differentiation. Amorphous this compound (ACP) and octathis compound (OCP) are being explored for their roles in biomineralization and bone regeneration, often integrated into composite structures mdpi.comnih.gov.

    Functionalization/CompositeEnhanced Property/ApplicationKey BenefitReference
    Strontium (Sr2+) SubstitutionStabilized crystal lattice, enhanced mechanical stabilityImproved bone strength mdpi.com
    Magnesium (Mg2+) SubstitutionStimulates bone growth, regulates cell activityEnhanced osteogenesis nih.govnih.gov
    Silicon (Si) SubstitutionFaster bone repair, improved bioactivityAccelerated healing researchgate.net
    Chitosan-CaP MicroflowersHigh surface area, porosityDrug delivery, bone regeneration ijpsjournal.com
    Graphene-CaP CompositesOsteoinductivity, mechanical strengthEnhanced bone regeneration 3dprintingindustry.comorthofeed.com
    PLLA/ACP NanofibersHierarchical porosity, osteoblast supportImproved bone scaffold performance nih.gov

    Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

    Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate the design, synthesis, and prediction of properties for this compound biomaterials. These computational approaches can analyze vast datasets to identify optimal material compositions, processing parameters, and predict performance outcomes, thereby streamlining the research and development process.

    Predictive Modeling: AI models, such as Adaptive Neurofuzzy Inference Systems (ANFIS), are being developed to predict critical properties of CaP-based materials, including mechanical strength, setting time, and injectability for bone cements nih.gov. By learning from experimental data, these models can forecast material behavior under various conditions, reducing the need for extensive empirical testing.

    Material Design and Optimization: ML algorithms can assist in optimizing synthesis parameters to achieve desired CaP phases and microstructures with high purity and reproducibility diva-portal.org. This includes predicting the optimal synthesis temperatures and reaction pathways for specific CaP phases, facilitating the development of materials with precisely controlled properties for targeted biomedical applications.

    AI/ML ApproachApplication AreaPrediction/Design FocusKey OutcomeReference
    ANFISCaP Bone CementMechanical properties, setting time, injectabilityPredictive modeling of performance nih.gov
    Machine LearningCaP SynthesisOptimal synthesis temperature, phase purityMaterial design and optimization diva-portal.org

    Exploration of Novel this compound Phases and Their Biomedical Potential

    Beyond the well-established hydroxyapatite (HAp) and trithis compound (TCP), a range of other this compound phases are being investigated for their unique properties and potential biomedical applications. The ability to synthesize and control these phases under physiological conditions is a key area of research.

    Emerging Phases: Novel phases such as Octathis compound (OCP), Amorphous this compound (ACP), Brushite (Dithis compound Dihydrate, DCPD), Monetite (Dithis compound Anhydrous, DCPA), and beta-Trithis compound Monohydrate (β-TCMP) are gaining attention mdpi.comnih.govnih.govnih.govucl.ac.ukresearchgate.net. OCP, for example, exhibits good osteoconductivity and osteoinductivity, making it promising for bone graft biomaterials nih.govnih.gov. ACP, known for its high surface area and role as a precursor mineral, is explored for bone regeneration and drug delivery ijpsjournal.comnih.govnih.gov. Brushite and Monetite, being more soluble than HAp, are investigated as degradable drug carriers and scaffold materials nih.govucl.ac.ukresearchgate.net.

    Biomedical Potential: The distinct solubility, stability, and mechanical properties of these phases lend themselves to diverse applications. Research is focused on harnessing their potential for controlled ion release, enhanced degradation rates, and improved biological interactions, such as gene delivery nih.govucl.ac.uk. The development of low-temperature synthesis methods is crucial for producing these phases in biocompatible forms suitable for direct use in biological systems nih.gov.

    Novel CaP PhaseKey Properties/CharacteristicsBiomedical PotentialReference
    OCPOsteoconductive, osteoinductiveBone graft biomaterials, bone regeneration nih.govnih.gov
    ACPHigh surface area, precursor mineralBone regeneration, drug delivery ijpsjournal.comnih.govnih.gov
    Brushite (DCPD)Higher solubility/resorption than HApDegradable drug carrier, scaffold material nih.govucl.ac.ukresearchgate.net
    Monetite (DCPA)Higher solubility/resorption than HApBone regeneration researchgate.netucm.es
    β-TCMPNanocrystalline, high surface areaGene delivery nih.gov

    In Situ and Operando Characterization of this compound Processes

    Understanding the dynamic processes involved in this compound formation, precipitation, and interaction with biological environments is critical for designing effective biomaterials. In situ and operando characterization techniques allow researchers to observe these processes in real-time, providing unprecedented insights into nucleation, crystal growth, and phase transformations.

    Real-Time Monitoring: Advanced spectroscopic and scattering techniques are enabling the real-time monitoring of CaP precipitation. Dissolution Dynamic Nuclear Polarization (D-DNP) coupled with NMR spectroscopy allows for high-resolution, real-time monitoring of transient species, such as pre-nucleation species (PNS), during CaP formation, revealing fast interaction kinetics on millisecond timescales nih.govnews-medical.netacs.org. Synchrotron X-ray scattering (SAXS/WAXS) provides insights into the formation and growth of CaP nanoparticles, tracking nucleation, crystallization, and particle size evolution in situ rsc.org. Raman spectroscopy has also been employed to monitor real-time changes in the mother liquor and solid phase during CaP precipitation, offering information on reaction kinetics and the influence of parameters like reactant feeding rate acs.org.

    Biomineralization Insights: These techniques are invaluable for studying biomineralization processes, such as bone formation, by elucidating the mechanisms underlying the assembly of mineral phases and their interaction with organic matrices mdpi.comnih.govnews-medical.netrsc.orgmdpi.com.

    Characterization TechniquePrincipleInsights into CaP ProcessesReference
    D-DNP NMRHyperpolarized NMR signal amplificationReal-time kinetics of pre-nucleation species (PNS) formation, dynamic equilibrium nih.govnews-medical.netacs.org
    Synchrotron SAXS/WAXSX-ray scattering for structural analysisIn situ monitoring of nanoparticle formation, growth, and crystallization rsc.org
    Raman SpectroscopyVibrational analysisReal-time monitoring of precipitation, mother liquor and solid phase changes acs.org

    Advanced Manufacturing Techniques for Complex this compound Architectures

    The ability to fabricate CaP materials with precise control over their architecture, from the nanoscale to the macroscale, is crucial for optimizing their performance in tissue engineering. Advanced manufacturing techniques are enabling the creation of complex, patient-specific scaffolds with tailored porosity, interconnectivity, and hierarchical structures.

    3D Printing Technologies: Additive manufacturing, or 3D printing, has revolutionized the fabrication of CaP scaffolds. Digital Light Processing (DLP) allows for the creation of highly precise structures mimicking trabecular bone architecture researchgate.netoup.com. Extrusion-based 3D printing enables the fabrication of patient-specific scaffolds with controlled pore structures and lattice designs, including gradient porosity uliege.beaccscience.comnih.govmdpi.com. Selective Laser Sintering (SLS) is utilized for producing complex porous structures from CaP/polymer nanocomposites nih.gov. Furthermore, multi-technological approaches, such as combining CPC printing with melt electrowriting (MEW), allow for the creation of hybrid scaffolds with tunable designs and improved stability mdpi.comfrontiersin.org.

    Electrospinning and Templating: Electrospinning is employed to create fibrous CaP scaffolds with nanoscale features, mimicking the extracellular matrix of bone nih.govmdpi.comnih.govupc.edunanobe.org. Templating methods are also used to fabricate architectured CaP materials with controlled morphologies, including hollow nanospheres nanobe.org. These techniques, often used in combination with other materials like polymers, aim to create structures that not only support cell growth but also guide tissue regeneration in a biomimetic fashion.

    Manufacturing TechniqueKey CapabilitiesCaP Applications/ArchitecturesReference
    DLP 3D PrintingHigh precision, complex geometriesTrabecular bone mimicry, customized parts researchgate.netoup.com
    Extrusion 3D PrintingLattice structures, controlled porosityPatient-specific scaffolds, gradient porosity uliege.beaccscience.comnih.govmdpi.com
    SLS 3D PrintingComplex shapes, porous structuresCaP/Polymer nanocomposite scaffolds nih.gov
    ElectrospinningNanofiber fabrication, fibrous scaffoldsBiomimetic fibrous structures, composite nanofibers nih.govmdpi.comnih.govupc.edunanobe.org
    TemplatingArchitectured materialsHollow nanospheres, 3D architectured structures nanobe.org
    Core-shell 3D PrintingMaterial combination for stability/releaseCPC-Alginate scaffolds frontiersin.org

    Multiscale Modeling Approaches for this compound-Cell Interactions

    Understanding the complex interplay between this compound biomaterials and living cells requires sophisticated modeling approaches that can bridge different scales, from molecular interactions to tissue-level responses. These computational tools are essential for predicting material performance, optimizing design, and elucidating biological mechanisms.

    Computational Modeling: Multiscale modeling integrates knowledge from various levels of biological organization. Molecular dynamics simulations can investigate atomic-level interactions between CaP surfaces and biomolecules or ions. Finite element analysis (FEA) can predict the mechanical behavior of CaP scaffolds under physiological loads and how they influence cellular responses. Agent-based modeling can simulate the collective behavior of cells interacting with the CaP material over time, providing insights into tissue regeneration processes nih.govfrontiersin.org.

    Thermodynamic and Predictive Modeling: Thermodynamic modeling plays a role in optimizing synthesis routes, ensuring the formation of high-purity CaP phases under specific conditions diva-portal.org. Predictive models, often employing AI/ML, are used to forecast material properties and guide the design of new CaP formulations with desired characteristics nih.gov.

    Modeling ApproachScale AddressedApplication in CaP ResearchFocus AreaReference
    Thermodynamic ModelingAtomic/MolecularSynthesis optimization, phase purity predictionPredicting optimal synthesis conditions, reaction pathways diva-portal.org
    Molecular DynamicsAtomic/MolecularSurface interactions, ion binding, initial adsorptionUnderstanding fundamental material-cell interfaces frontiersin.org
    Finite Element Analysis (FEA)Micro/Meso/MacroMechanical load distribution, stress shielding, scaffold integrityPredicting mechanical response and tissue integration nih.govfrontiersin.org
    Agent-Based ModelingCellular/TissueSimulating cell migration, proliferation, differentiationUnderstanding tissue regeneration dynamics frontiersin.org
    AI/ML Predictive ModelingMaterial PropertiesPredicting mechanical properties, setting times, injectabilityMaterial design and performance prediction nih.gov

    Q & A

    How can experimental design methodologies optimize calcium phosphate synthesis for specific crystallographic phases?

    Answer:
    The Taguchi method and factorial design (FD) are robust statistical tools for optimizing synthesis parameters. For instance, the Taguchi method was applied to stabilize apatitic calcium carbonate phosphate (Ca/P = 1.61) by treating temperature (60–90°C) as a noise factor, enabling a robust protocol insensitive to thermal fluctuations . Similarly, FD revealed that pH, calcium salt type, and iron salt interactions govern phosphate removal efficiency (up to 95.8%) by promoting hydroxyapatite precipitation . Key steps include:

    Variable screening : Identify critical factors (e.g., pH, salt type).

    Modeling : Develop linear/polynomial equations to predict outcomes.

    Validation : Confirm robustness via sensitivity analysis.

    Table 1: Key factors in this compound synthesis optimization

    FactorInfluenceOptimal RangeMethodReference
    pHControls hydroxyapatite vs. brushite formation8–10Factorial Design
    TemperatureAffects crystallinity and phase purity60–90°CTaguchi Method
    Salt type (Ca²⁺ source)Determines reaction kinetics and yieldCa(OH)₂ or CaCl₂Central Composite Design

    How do researchers resolve contradictions in this compound solubility data across studies?

    Answer: Discrepancies often arise from varying experimental conditions (e.g., ionic strength, temperature). Methodological approaches include:

    Standardized protocols : Use buffered solutions (e.g., Tris-HCl) to fix ionic strength .

    Advanced characterization : Pair solubility assays with SEM/XRD to correlate solubility with crystallinity .

    Computational modeling : Molecular dynamics simulations predict solubility under different pH and additive conditions (e.g., lactic acid reduces surface stability via chelation) .

    What advanced characterization techniques validate this compound composite biocompatibility?

    Answer: Beyond basic XRD and FTIR, researchers employ:

    Thermogravimetric analysis (TGA) : Quantify organic/inorganic ratios in cellulose composites (e.g., 20–30% weight loss at 300°C indicates cellulose degradation) .

    Differential scanning calorimetry (DSC) : Measure phase transitions (e.g., hydroxyapatite decomposition at ~1100°C) .

    Contact angle analysis : Assess hydrophilicity for biomedical applications (e.g., <90° indicates osteoblast adhesion suitability) .

    How can biphasic this compound (BCP) ratios be controlled for bone regeneration applications?

    Answer: Hydroxyapatite (HA)/β-trithis compound (β-TCP) ratios are tuned via:

    Sintering temperature : Higher temperatures (>1000°C) favor β-TCP .

    Precursor alkalinity : Basic conditions (pH >10) increase HA content .

    Factorial design : A 2³ FD identified DCPD/water ratio and hydrolysis duration as critical for HA/β-TCP ratios (R² = 0.92) .

    Table 2: BCP ratio control parameters

    ParameterEffect on HA/β-TCPOptimal ValueReference
    pH during hydrolysis↑ HA at pH >1010.5
    Sintering temperature↑ β-TCP at >1000°C1100°C
    Hydrolysis time↑ HA with longer duration24 hrs

    What methodologies address this compound instability in drug delivery systems?

    Answer: Instability due to rapid dissolution is mitigated by:

    Composite synthesis : Cellulose matrices reduce dissolution rates (e.g., 50% slower release in cellulose-CaP composites) .

    Surface functionalization : Coat with poly(lactic-co-glycolic acid) (PLGA) to prolong drug release .

    High-throughput screening : Test pH/additive combinations (e.g., lactic acid at 5 mM enhances stability) .

    How do researchers model this compound nucleation kinetics?

    Answer: Kinetic models integrate:

    Classical nucleation theory : Predicts critical nucleus size under supersaturation .

    Molecular dynamics (MD) : Simulates ion clustering (e.g., Ca²⁺-PO₄³⁻ binding energy = −15 kcal/mol) .

    In situ analytics : Use AFM or TEM to observe real-time growth (e.g., 10–50 nm nuclei form within 1 hr) .

    What statistical methods analyze calcium-phosphate compatibility in parenteral nutrition?

    Answer: Binary logistic regression replaces traditional compatibility curves with probabilistic models:

    Data collection : Test Ca²⁺/PO₄³⁻ combinations for precipitation .

    Logistic regression : Generates probability contours (e.g., 95% compatibility at Ca <6 mM and PO₄ <40 mM) .

    Validation : Cross-check with light obscuration and microscopy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.